molecular formula C6H12BClN2O2 B1424414 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride CAS No. 1162262-38-5

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Cat. No.: B1424414
CAS No.: 1162262-38-5
M. Wt: 190.44 g/mol
InChI Key: HBVXRUDSVOJNOQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a specialized boronic acid derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in the construction of novel heterocyclic compounds, particularly in the development of potent and selective inhibitors for Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic "readers" that play a central role in regulating gene expression and have been implicated in various cancers, inflammatory diseases, and heart failure . In scientific research, this boronic acid is utilized in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce the 1,3,5-trimethyl-1H-pyrazolyl moiety into more complex molecular architectures. This capability is crucial for exploring structure-activity relationships (SAR) and optimizing the binding affinity of small molecules to therapeutic targets . Researchers employ this compound to develop targeted therapies, with published studies demonstrating its integration into 9H-pyrimido[4,5-b]indole-containing compounds that exhibit low nanomolar potency in inhibiting cell growth in acute leukemia cell lines . The compound enables the creation of molecules that effectively target the "WPF" hydrophobic pocket within BET bromodomains, leading to the discovery of pre-clinical candidates with excellent oral bioavailability and significant antitumor activity in animal models .

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVXRUDSVOJNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704023
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-38-5
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride: Sourcing, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a well-established privileged structure in pharmaceuticals, and its functionalization via boronic acid chemistry opens avenues for novel molecular architectures.[1][2] This document details the commercial availability of the title compound and its common surrogate, the pinacol ester, offering a comparative analysis of sourcing options. Furthermore, it presents essential physicochemical data, safety and handling protocols, and a detailed, field-proven experimental workflow for its primary application in Suzuki-Miyaura cross-coupling reactions. The guide is designed to bridge the gap between procurement and application, empowering scientists to confidently source and utilize this versatile reagent in their discovery programs.

The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry

The incorporation of boron-containing functional groups in drug candidates has transitioned from a niche area to a mainstream strategy, largely due to the success of drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[3][4] This has dispelled earlier concerns about toxicity and highlighted the unique chemical properties that boron imparts.[3] Boronic acids and their esters are exceptionally versatile intermediates, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[3]

Simultaneously, the pyrazole nucleus has earned its status as a "privileged scaffold" in drug discovery. This five-membered aromatic heterocycle is a key feature in numerous blockbuster drugs, including celecoxib, sildenafil, and a host of modern kinase inhibitors used in oncology.[2] Its prevalence is due to its favorable metabolic stability, its ability to engage in various non-covalent interactions with protein targets, and its synthetic tractability.

The convergence of these two powerful motifs in the form of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, provides a potent tool for medicinal chemists. It allows for the direct installation of a decorated, drug-like pyrazole ring onto a wide array of molecular cores, accelerating the synthesis of complex and novel chemical entities.

Commercial Availability and Sourcing Strategy

Effective procurement of specialized reagents is a critical, yet often overlooked, aspect of research efficiency. For 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, researchers have several options, each with distinct implications for quality assurance and experimental readiness.

Direct Sourcing of the Hydrochloride Salt

The title compound is available from a select number of chemical suppliers who specialize in building blocks for early-stage research.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich 1162262-38-5 (Implied)Not SpecifiedResearch QuantitiesSold under the AldrichCPR portfolio for early discovery; the supplier does not collect or provide analytical data, placing the onus of quality control on the end-user.[5]
Boron Molecular 1162262-38-595%1g, 5g, 25gProvides a stated purity, offering a higher degree of confidence for direct use in sensitive applications.[6]
ChemScene 1162262-38-5≥97%Research QuantitiesOffers the highest stated purity among readily identifiable suppliers and provides useful computational data.[7]

Expert Insight: When sourcing directly, it is crucial to consider the supplier's transparency regarding quality control. For reagents like the one offered by Sigma-Aldrich without analytical data, it is imperative for the end-user to perform their own characterization (e.g., ¹H NMR, LC-MS) to confirm identity and purity before committing the material to a multi-step synthesis.

The Pinacol Ester: A Stable and Common Alternative

Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides. To enhance shelf-life and handling stability, they are frequently sold as their pinacol esters. The 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester is more widely available and serves as a direct precursor to the free boronic acid.

SupplierCAS NumberPurityAvailable Quantities
Fisher Scientific (Alfa Aesar) 844891-04-995%250mg
Santa Cruz Biotechnology 844891-04-995%Research Quantities

Causality in Experimental Choice: The pinacol ester is often preferred for its superior stability and easier handling. The boronic acid can be generated in situ during the Suzuki coupling reaction under appropriate basic conditions or generated beforehand through a simple hydrolysis step if the free acid is explicitly required.

G cluster_sourcing Sourcing & Synthesis Workflow HalogenatedPyrazole 1. Start: 4-Iodo-1,3,5-trimethyl-1H-pyrazole PinacolEster 2. Borylation (Pd-catalyzed) Product: Pinacol Ester (Stable, Commercially Available) HalogenatedPyrazole->PinacolEster + Bis(pinacolato)diboron BoronicAcid 3. Hydrolysis Product: Free Boronic Acid (Reactive Intermediate) PinacolEster->BoronicAcid Mild Acid/Base HCl_Salt 4. Acidification (HCl) Product: Hydrochloride Salt (Target, Commercially Available) PinacolEster->HCl_Salt Direct Hydrolysis & Acidification BoronicAcid->HCl_Salt + HCl caption Synthesis and Sourcing Pathway for the Target Compound.

Caption: Synthesis and Sourcing Pathway for the Target Compound.

Physicochemical Properties and Quality Control

Accurate characterization is the foundation of reproducible science. The key properties of the title compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂BClN₂O₂[5][6][7]
Molecular Weight 190.44 g/mol [5][7]
CAS Number 1162262-38-5[6][7]
Appearance Solid[5]
SMILES CC1=NN(C(C)=C1B(O)O)C.Cl[7]

Self-Validating Protocol: Incoming Quality Control Upon receiving a new batch of this reagent, the following self-validating checks are recommended to ensure experimental success:

  • Visual Inspection: Confirm the material is a solid as expected.

  • Solubility Test: Test solubility in a small amount of a relevant solvent (e.g., DMSO, methanol) to prepare for analysis and reaction setup.

  • ¹H NMR Spectroscopy: This is the most critical test. The spectrum should be clean and show the expected peaks for the three methyl groups and the absence of significant impurities. The integration should match the expected proton counts.

  • LC-MS Analysis: Confirms the molecular weight of the parent ion (M+H for the free base at ~155.1 Da) and provides a quantitative measure of purity.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is not widely available, data from closely related pyrazole boronic acids provide a reliable guide for safe handling.[8][9]

  • Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant.[9] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers for similar compounds, storage at 2-8°C under an inert atmosphere is ideal to prevent degradation.[7][11]

Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is to couple the 1,3,5-trimethyl-pyrazolyl moiety with an aryl or heteroaryl halide (or triflate). The following protocol is an authoritative, generalized procedure that serves as an excellent starting point for optimization.

Objective: To synthesize a 4-aryl-1,3,5-trimethyl-1H-pyrazole derivative.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyrazole boronic acid hydrochloride (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (3.0 eq).

  • Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

G Catalyst Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Catalyst->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Catalyst Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal caption The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a high-value chemical tool for modern synthetic and medicinal chemistry. While its commercial availability is somewhat limited compared to more common reagents, reliable suppliers exist for both the hydrochloride salt and its more stable pinacol ester precursor. A successful research program hinges on a strategic sourcing plan that includes rigorous in-house quality control to validate the identity and purity of the starting material. By leveraging the robust and well-understood Suzuki-Miyaura coupling reaction, researchers can efficiently incorporate the privileged trimethylpyrazole scaffold into their target molecules, accelerating the path toward new therapeutic discoveries.

References

  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid . (n.d.). Oakwood Chemical. Retrieved January 27, 2026, from [Link]

  • 1-Methyl-1H-pyrazole-4-boronic acid . (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride . (n.d.). Boron Molecular. Retrieved January 27, 2026, from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 25(18), 4323. [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.
  • Kumar, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of novel pyrazole derivatives as potential anticancer agents . ResearchGate. [Link]

  • Kumar, V., & Hassan, M. I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery . RSC Medicinal Chemistry, 14(11), 2133-2153. [Link]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Molecules, 27(19), 6296. [Link]

  • 1,3,5-Trimethylpyrazole . (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

Sources

stability and storage conditions for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Introduction

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, has made it a valuable reagent for the creation of complex molecules with potential therapeutic applications. The boronic acid moiety is key to its reactivity, but it also introduces specific challenges regarding the compound's stability and handling. This guide provides a comprehensive overview of the best practices for the storage and handling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, grounded in the fundamental principles of boronic acid chemistry.

Chemical Profile and Inherent Instabilities of Boronic Acids

To appreciate the recommended storage and handling protocols, it is crucial to first understand the chemical nature of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride and the inherent instabilities of the boronic acid functional group.

Molecular Structure:

Caption: Chemical structure of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Boronic acids are known to be susceptible to several degradation pathways, which are critical to consider for maintaining the integrity of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Dehydration to Boroxines

One of the most common degradation pathways for boronic acids is the intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible and is promoted by the removal of water.

G cluster_0 Equilibrium between Boronic Acid and Boroxine 3 R-B(OH)2 3 x 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid Boroxine Boroxine Trimer 3 R-B(OH)2->Boroxine - 3 H2O Boroxine->3 R-B(OH)2 + 3 H2O 3 H2O 3 H2O

A Senior Application Scientist's Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals.[1][2] Among its derivatives, 1,3,5-trisubstituted pyrazoles are particularly significant due to their prevalence in anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents. The classical and most direct route to these heterocycles is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, a method famously known as the Knorr pyrazole synthesis.[3][4] While elegant in its simplicity, this reaction presents a critical challenge for the synthetic chemist: regioselectivity. When employing unsymmetrical dicarbonyls, the reaction can yield a mixture of two constitutional isomers, complicating purification and reducing the yield of the desired product. This guide provides an in-depth analysis of this foundational synthetic method, moving from core mechanistic principles to field-proven strategies for achieving regiochemical control. We will dissect the causality behind experimental choices, provide validated protocols for practical application, and explore the impact of this chemistry on modern drug development.

The Enduring Importance of the Pyrazole Scaffold in Therapeutics

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capabilities, and steric modularity. This has made it a "privileged scaffold" in drug design.[2] The substituents at the 1, 3, and 5 positions can be systematically varied to fine-tune a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

A prime example is Celecoxib (Celebrex™) , a selective COX-2 inhibitor whose structure is built upon a 1,5-diaryl-3-(trifluoromethyl)pyrazole core.[1][5][6] Its synthesis is a textbook case of the challenges and triumphs of pyrazole construction from dicarbonyl precursors. Beyond anti-inflammatory agents, the pyrazole motif is integral to drugs like Sildenafil (Viagra), Ruxolitinib (Jakafi), and a host of other molecules targeting diverse biological pathways.[1][2] The continued demand for novel, highly functionalized pyrazoles underscores the need for robust and predictable synthetic methodologies.

The Core Reaction: Mechanistic Insights into the Knorr Pyrazole Synthesis

The Knorr synthesis is the archetypal method for constructing the pyrazole ring.[7] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine, resulting in the formation of the pyrazole and two molecules of water.[3][8] Understanding the mechanism is fundamental to troubleshooting the reaction and, crucially, to controlling its outcome.

The reaction proceeds through several distinct steps:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9]

  • Imine/Enamine Formation: This attack leads to a hemiaminal intermediate which rapidly dehydrates to form a hydrazone or its tautomeric enamine.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[9]

  • Final Dehydration: The resulting five-membered cyclic intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[10]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone  Attack & Dehydration (-H2O) Hydrazine Substituted Hydrazine (R1-NH-NH2) Hydrazine->Hydrazone Cyclic Cyclic Hemiaminal Hydrazone->Cyclic  Intramolecular  Cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Cyclic->Pyrazole  Final Dehydration (-H2O)

General Mechanism of the Knorr Pyrazole Synthesis.

The Central Challenge: Solving the Regioselectivity Puzzle

When an unsymmetrical 1,3-dicarbonyl (where R2 ≠ R3) reacts with a monosubstituted hydrazine (R1-NHNH₂), the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This leads to two competing reaction pathways, potentially resulting in a mixture of two regioisomeric pyrazoles.[11][12]

For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Controlling which isomer is formed is the primary goal of a well-designed synthesis. The outcome is dictated by a delicate balance of steric and electronic factors.

Regioselectivity Competing Pathways Leading to Regioisomers cluster_A Pathway A cluster_B Pathway B Reactants Unsymmetrical 1,3-Diketone + R-NH-NH2 Attack_C1 Attack at Carbonyl 1 (e.g., more reactive) Reactants->Attack_C1 Attack_C2 Attack at Carbonyl 2 (e.g., less hindered) Reactants->Attack_C2 Product_A Regioisomer 1 (1,3,5-Substituted) Attack_C1->Product_A Cyclization & Dehydration Product_B Regioisomer 2 (1,5,3-Substituted) Attack_C2->Product_B Cyclization & Dehydration OnePot_Workflow Workflow for Microwave-Assisted One-Pot Pyrazole Synthesis Start Combine Chalcone, Hydrazine, Iodine in Acetic Acid MW Microwave Irradiation (120 °C, 20 min) Start->MW Workup Quench & Extract MW->Workup Purify Column Chromatography Workup->Purify Product Pure 1,3,5-Trisubstituted Pyrazole Purify->Product

Sources

An In-depth Technical Guide to the Safe Handling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (CAS No. 1162262-38-5). As a Senior Application Scientist, the following information is synthesized from available safety data for structurally similar compounds to ensure a comprehensive understanding of the potential hazards and the necessary precautions for safe laboratory use. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Core Compound Identification and Properties

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a heterocyclic organic compound containing a pyrazole ring and a boronic acid functional group.[1] The hydrochloride salt form suggests it is likely a stable, solid material. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in medicinal chemistry and drug development.

PropertyValueSource
CAS Number 1162262-38-5[1]
Molecular Formula C₆H₁₂BClN₂O₂[1][2]
Molecular Weight 190.44 g/mol [1][2]
Purity ≥97%[2]
Storage Sealed in dry, 2-8°C[2]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][4][5][6]

The "Why" Behind the Hazards:

  • Boronic Acid Moiety: Boronic acids can interact with biological molecules, and their acidic nature can cause irritation to skin and mucous membranes.

  • Hydrochloride Salt: The hydrochloride form may contribute to the overall acidity of the compound, potentially exacerbating skin and eye irritation. When in contact with moisture, it may release small amounts of hydrochloric acid.

  • Fine Powder: As a solid, the compound is likely a fine powder, which can be easily inhaled, leading to respiratory tract irritation.[8]

Safe Handling and Storage Procedures

A proactive approach to safety is paramount when handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[8][9] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating your skin.[8]

    • Lab Coat: A standard laboratory coat that fastens to the collar should be worn to protect street clothes and skin.[11]

    • Apron: For larger quantities, an impervious apron provides an additional layer of protection.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][12] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator for particulates is recommended.[8][9]

Engineering Controls
  • Ventilation: Always handle 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[12]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7]

Handling Protocols
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing:

    • Avoid creating dust when weighing or transferring the solid.[8] Use a spatula to carefully transfer the material.

    • For dissolving the compound, add the solid to the solvent slowly. Be aware that some boronic acids can be hygroscopic.[13]

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.[4][12]

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][12]

    • Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[3][14]

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the compound in its original, tightly sealed container.[3][14]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8°C.[2] Keep away from direct sunlight and sources of heat.[15]

  • Incompatibilities: Avoid storing with strong oxidizing agents.[12]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Don PPE & Prepare Workspace Dispense Dispense in Fume Hood Prep->Dispense Proceed Reaction Perform Experiment Dispense->Reaction Use Cleanup Clean Workspace Reaction->Cleanup Complete Store Store in Cool, Dry Place Cleanup->Store If unused

Safe Handling Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[3] Rinse mouth with water.[4][8] Do NOT induce vomiting.[4][9]

  • If on Skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[7] Remove contaminated clothing and wash it before reuse.[4]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[4]

  • If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[4][8] If respiratory symptoms occur, seek medical attention.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • Wear appropriate PPE, including respiratory protection.[8]

    • For a solid spill, carefully sweep or vacuum the material to avoid generating dust.[8][9] Place the collected material into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]

  • Special Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

G cluster_routes cluster_actions Start Exposure Event Swallowed Swallowed Start->Swallowed Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhaled Inhaled Start->Inhaled Action_Swallowed Rinse Mouth Call Poison Center Swallowed->Action_Swallowed Action_Skin Wash with Soap & Water Skin->Action_Skin Action_Eyes Rinse with Water (15 min) Eyes->Action_Eyes Action_Inhaled Move to Fresh Air Inhaled->Action_Inhaled Medical Seek Medical Attention Action_Swallowed->Medical Action_Skin->Medical If irritation persists Action_Eyes->Medical Action_Inhaled->Medical If symptoms persist

First Aid Decision Pathway

In-Lab Application and Waste Disposal

Sample Experimental Workflow: Suzuki-Miyaura Coupling

This is a representative protocol where this compound might be used.

  • Inert Atmosphere: To a dry reaction flask, add 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, an aryl halide, a palladium catalyst, and a ligand under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial as boronic acids can be sensitive to air and moisture.

  • Solvent and Base: Add a degassed solvent (e.g., dioxane, toluene) and a base (e.g., aqueous sodium carbonate). The base is necessary to activate the boronic acid for the catalytic cycle.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the base and other water-soluble byproducts.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Waste Disposal
  • Chemical Waste: Dispose of unused material and reaction waste in a designated, labeled hazardous waste container.[3][4] Do not dispose of down the drain.[8]

  • Contaminated Materials: Dispose of contaminated labware, gloves, and other materials in the solid hazardous waste stream.

  • Method of Disposal: It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal practices must be in accordance with local, regional, and national regulations.[3][7]

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a valuable research chemical. A thorough understanding of its potential hazards and strict adherence to the safety protocols outlined in this guide are essential for its safe use in the laboratory. By integrating these practices, researchers can minimize risks and maintain a safe and productive research environment.

References

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • PubChem. 1,3,5-Trimethylpyrazole. [Link]

  • Oakwood Chemical. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Cole-Parmer. (2015). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubMed Central. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its remarkable metabolic stability and versatile biological activities have cemented its role as a cornerstone in a multitude of approved pharmaceuticals.[1] The ability to forge new carbon-carbon bonds to this heterocyclic core is paramount for the exploration of novel chemical space and the generation of potent, selective drug candidates.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, offering a robust and functional-group-tolerant method for creating biaryl and heteroaryl-aryl structures.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to ensure successful implementation in your synthetic workflows.

Understanding the Reagent: 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

The subject of this guide, 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, is an electron-rich heteroaryl boronic acid. The trimethyl substitution pattern enhances its electron-donating nature, which can influence its reactivity in the catalytic cycle. A critical feature of this reagent is its formulation as a hydrochloride salt. This has a direct implication on the reaction setup, specifically requiring additional base to neutralize the salt and liberate the free boronic acid for participation in the reaction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OH)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Aryl_Halide R¹-X Aryl_Halide->OxAdd

Sources

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds and functional materials.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in the design of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[4][5] Consequently, the development of robust and versatile synthetic methods for the functionalization of pyrazoles is of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have cemented its status as a go-to transformation in modern organic synthesis.[8][9] This guide provides an in-depth exploration of the application of palladium-catalyzed Suzuki-Miyaura cross-coupling to pyrazole boronic acids, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges.

The Catalytic Heart of the Reaction: Understanding the Palladium Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.[6]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination Optimization_Workflow Start Start with a Standard Protocol ScreenCatalyst Screen Palladium Precatalysts & Ligands Start->ScreenCatalyst ScreenBase Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents (e.g., Dioxane, Toluene, THF) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature & Reaction Time ScreenSolvent->OptimizeTemp Analyze Analyze Results (Yield, Purity, Side Products) OptimizeTemp->Analyze Analyze->ScreenCatalyst Low Yield/ Side Reactions Successful Successful Coupling Analyze->Successful High Yield

Sources

Application Notes & Protocols for Large-Scale Synthesis Utilizing 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after motif in the design of novel pharmaceuticals.[1][5] 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, in particular, has emerged as a critical building block for the synthesis of complex molecules, especially in the context of drug development and process chemistry.[1][3]

This technical guide provides a comprehensive overview of the large-scale application of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, with a focus on its utilization in the robust and scalable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals engaged in the scale-up of synthetic routes for active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe large-scale synthesis.

PropertyValueSource
CAS Number 1162262-38-5ChemScene
Molecular Formula C₆H₁₂BClN₂O₂ChemScene
Molecular Weight 190.44 g/mol ChemScene
Appearance White to off-white solidGeneric
Storage Conditions Store at 2-8°C, sealed in a dry environmentChemScene

Handling and Safety Precautions:

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride should be handled in a well-ventilated area, preferably a fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7] While specific toxicity data for this compound is limited, it is prudent to treat all boronic acids with caution, as they can be irritants.[7]

Core Application: Large-Scale Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and commercial availability of reagents.[8][9][10] When scaling this reaction, careful consideration of several factors is crucial to ensure efficiency, safety, and reproducibility.[8]

Below is a representative workflow for a large-scale Suzuki-Miyaura coupling reaction using 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Figure 1: Large-Scale Suzuki-Miyaura Workflow (Within 100 characters)

Detailed Protocol: Synthesis of 4-(Aryl)-1,3,5-trimethyl-1H-pyrazole (Illustrative Example)

This protocol describes the coupling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride with a generic aryl bromide on a multi-kilogram scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Aryl Bromide (Ar-Br)(Varies)(As required)(X)1.0
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, HCl190.44(Y)(1.1 * X)1.1
Potassium Carbonate (K₂CO₃)138.21(Z)(3.0 * X)3.0
Tetrakis(triphenylphosphine)palladium(0)1155.56(A)(0.01 * X)0.01
2-Methyltetrahydrofuran (2-MeTHF)86.13(B)-~10 volumes
Water18.02(C)-~3 volumes

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

    • Charge the reactor with the aryl bromide and 2-Methyltetrahydrofuran.

    • Begin stirring and sparge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen. This is a critical step as oxygen can deactivate the palladium catalyst.

  • Reagent Addition:

    • Add the 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride to the reactor.

    • In a separate vessel, prepare a solution of potassium carbonate in water. Degas this solution by sparging with nitrogen for at least 30 minutes.

    • Add the degassed potassium carbonate solution to the reactor. The use of a base is essential to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11]

  • Catalyst Addition and Reaction:

    • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

    • Heat the mixture to 80-85 °C under a gentle flow of nitrogen.

    • Monitor the reaction progress by HPLC or UPLC every 1-2 hours until the consumption of the aryl bromide is complete (typically >99%).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine to remove any remaining inorganic salts.

    • Concentrate the organic layer under reduced pressure to a smaller volume.

    • Add an anti-solvent (e.g., heptane) to induce crystallization of the product.

    • Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum at 40-50 °C.

Process Optimization and Troubleshooting

Scaling up a reaction from the bench to a manufacturing plant invariably presents challenges.[8]

ParameterChallenge on Scale-upMitigation Strategy
Mixing Inefficient mixing can lead to localized "hot spots" and incomplete reactions.Use of appropriate reactor geometry and impeller design. Ensure vigorous stirring.
Heat Transfer Exothermic events can be difficult to control in large reactors.Slow addition of reagents, use of a jacketed reactor with precise temperature control.[12]
Catalyst Activity Catalyst deactivation can occur due to oxygen or impurities.Ensure rigorous inerting of the reactor and use of high-purity, degassed solvents and reagents.
Product Isolation Crystallization can be inconsistent, leading to variable yields and purity.Develop a robust crystallization protocol with controlled cooling rates and seeding.
Palladium Removal Residual palladium in the final API is a major regulatory concern.[13]Use of palladium scavengers (e.g., activated carbon, silica-based scavengers) post-reaction.[14]

Safety Considerations for Large-Scale Synthesis

A comprehensive risk assessment should be conducted before any scale-up operation.[6]

  • Thermal Hazards: The Suzuki-Miyaura reaction is generally not highly exothermic, but a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) is recommended to identify any potential for runaway reactions.[12]

  • Reagent Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS). Ensure proper grounding of equipment to prevent static discharge when handling flammable solvents.

  • Pressure Management: If the reaction is run at elevated temperatures, ensure the reactor is appropriately rated for the expected pressure.

  • Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available. Ensure all personnel are trained on emergency procedures.[7][15]

Conclusion

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a valuable and versatile building block for the large-scale synthesis of complex molecules in the pharmaceutical industry. The successful implementation of Suzuki-Miyaura cross-coupling reactions at scale hinges on a thorough understanding of the reaction mechanism, careful process optimization, and a steadfast commitment to safety. By following the principles and protocols outlined in this guide, researchers and development professionals can effectively harness the potential of this important reagent to advance their drug discovery and development programs.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Accessed January 27, 2026. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 27, 2026. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Accessed January 27, 2026. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Accessed January 27, 2026. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Accessed January 27, 2026. [Link]

  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. Accessed January 27, 2026. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Accessed January 27, 2026. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Accessed January 27, 2026. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Accessed January 27, 2026. [Link]

  • Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Sci-Hub. Accessed January 27, 2026. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Accessed January 27, 2026. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Accessed January 27, 2026. [Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. Accessed January 27, 2026. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Accessed January 27, 2026. [Link]

  • Chemical Safety Guide, 5th Ed. ORS. Accessed January 27, 2026. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Accessed January 27, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Accessed January 27, 2026. [Link]

  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo. Accessed January 27, 2026. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Accessed January 27, 2026. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Accessed January 27, 2026. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Accessed January 27, 2026. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Accessed January 27, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower your experimental success.

Troubleshooting Guide: Low Yields

Low yields in Suzuki coupling reactions are a common frustration, but they are often surmountable with careful consideration of the reaction components and conditions. Let's diagnose the potential culprits when working with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Question: Why is my Suzuki coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride resulting in a low yield?

Answer:

Low yields with this specific pyrazole boronic acid can stem from several factors, often related to the nature of the boronic acid itself and its interaction with the catalytic cycle. The primary suspects are:

  • Insufficient Basicity to Neutralize the Hydrochloride Salt and Activate the Boronic Acid: Your boronic acid is supplied as a hydrochloride salt. This means you have an acidic component in your reaction mixture that needs to be neutralized before the catalytic cycle can proceed efficiently. The base in a Suzuki reaction has a dual role: it must first neutralize the HCl salt and then activate the boronic acid to form the more nucleophilic boronate species, which is crucial for the transmetalation step.[1][2][3] If the base is too weak or used in insufficient quantity, the reaction will be sluggish or may not proceed at all.

  • Protodeboronation of the Pyrazole Boronic Acid: Electron-rich heterocyclic boronic acids, including pyrazoles, can be susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[4][5] This is particularly problematic under harsh basic conditions or at elevated temperatures, leading to the consumption of your starting material and a corresponding decrease in the desired product yield.[5][6]

  • Catalyst Inhibition by the Pyrazole Moiety: Nitrogen-containing heterocycles like pyrazole can sometimes coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][7] This can slow down the catalytic cycle and result in incomplete conversion.

  • Suboptimal Choice of Catalyst, Ligand, Solvent, or Base: The success of a Suzuki coupling is highly dependent on the synergistic effect of all reaction components. An inappropriate combination can lead to low yields. For instance, bulky, electron-donating ligands are often necessary for coupling with challenging substrates.[8]

Troubleshooting Workflow

To systematically address the low yield, follow this troubleshooting workflow. Each step is designed to isolate and resolve a potential issue.

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_base Step 1: Base Optimization cluster_deboronation Step 2: Mitigating Protodeboronation cluster_catalyst Step 3: Catalyst System Evaluation cluster_solvent Step 4: Solvent and Reaction Conditions cluster_end Outcome start Low Yield with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, HCl base_check Is the base strong enough and in sufficient quantity? (>2 eq. of a strong base like K3PO4 or Cs2CO3) start->base_check base_adjust Action: Increase base equivalents (3-4 eq.) or switch to a stronger base. base_check->base_adjust No base_ok Base is adequate base_check->base_ok Yes deboronation_check Is protodeboronation suspected? (Check for trimethylpyrazole byproduct) base_adjust->deboronation_check base_ok->deboronation_check deboronation_adjust Action: Lower reaction temperature. Use milder base (e.g., K2CO3). Consider using the pinacol ester form of the boronic acid. deboronation_check->deboronation_adjust Yes deboronation_ok Protodeboronation is minimal deboronation_check->deboronation_ok No catalyst_check Is the catalyst/ligand combination optimal? deboronation_adjust->catalyst_check deboronation_ok->catalyst_check catalyst_adjust Action: Screen different Pd catalysts and ligands. (e.g., Pd(dppf)Cl2, Pd2(dba)3 with SPhos or XPhos) catalyst_check->catalyst_adjust No catalyst_ok Catalyst system is effective catalyst_check->catalyst_ok Yes solvent_check Are the solvent and temperature appropriate? catalyst_adjust->solvent_check catalyst_ok->solvent_check solvent_adjust Action: Try different solvent systems (e.g., Dioxane/H2O, Toluene/EtOH/H2O). Ensure rigorous degassing. solvent_check->solvent_adjust No solvent_ok Reaction conditions are optimized solvent_check->solvent_ok Yes end Improved Yield solvent_adjust->end solvent_ok->end

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki couplings with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride in this boronic acid, and how does it affect my reaction?

The hydrochloride salt is present to improve the stability and shelf-life of the boronic acid. However, it introduces an equivalent of acid into your reaction. This acid must be neutralized by the base before the catalytic cycle can begin. Failure to account for this will result in a reaction medium that is not sufficiently basic to promote the formation of the active boronate species, thus inhibiting the crucial transmetalation step.[1][2]

Practical Implication: Always use at least one extra equivalent of base to neutralize the hydrochloride, in addition to the amount required for the catalytic cycle itself. A good starting point is 3-4 equivalents of a moderately strong to strong base.

Q2: What are the best practices for setting up a Suzuki coupling with this pyrazole boronic acid?
  • Reagent Quality: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

  • Order of Addition: A common and effective practice is to add the aryl halide, boronic acid, base, and solvent to the reaction vessel first. Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Then, add the palladium catalyst and ligand (or precatalyst) under a positive pressure of the inert gas.

  • Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, with boronic acids prone to decomposition, a large excess may lead to more byproducts.[5]

  • Temperature Control: Start the reaction at a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased, but be mindful of the potential for protodeboronation at higher temperatures.[5]

Q3: Which bases are recommended for this coupling, and why?

The choice of base is critical. A base that is too weak will not be effective, while an overly strong base might promote protodeboronation.

BaseStrengthRecommended EquivalentsNotes
K₃PO₄ Strong3-4Often a good choice for heteroaryl couplings, providing sufficient basicity with moderate solubility.[5]
Cs₂CO₃ Strong3-4Highly effective due to its high basicity and the solubility of its boronate salts. Can be more expensive.
K₂CO₃ Moderate3-4A milder and often effective option, especially if protodeboronation is a concern.[9]
KOH Strong3-4Can be very effective, particularly in aqueous solvent mixtures.[10]
Q4: What palladium catalysts and ligands should I consider?

For electron-rich heteroaryl boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/PrecatalystLigandKey Advantages
Pd(dppf)Cl₂ dppfA robust and versatile catalyst, often a good starting point for screening.
Pd₂(dba)₃ XPhos or SPhosThese Buchwald ligands are highly effective for challenging couplings, including those with heteroaryl substrates.[5]
Pd(PPh₃)₄ PPh₃A classic catalyst, but may be less effective for this specific transformation compared to more modern systems.
Q5: Can I use the pinacol ester of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid instead?

Yes, and it is often a very good strategy. Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids.[11][12] They are less prone to protodeboronation and can be purified by chromatography.[12] While they are less reactive than boronic acids, this can be advantageous in preventing side reactions.[12] If you continue to face issues with the boronic acid, using its pinacol ester is a highly recommended alternative. You can find suppliers for the pinacol ester form of this reagent.[13]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)-X L_n Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)-R² L_n PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Product R¹-R² PdII_boronate->Product Reductive Elimination ArylHalide R¹-X ArylHalide->PdII_halide BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Boronate->PdII_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.

Experimental Protocol: General Procedure for Suzuki Coupling

This is a starting point protocol that can be optimized based on the troubleshooting guide above.

  • Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 mmol), 1,3,5-trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

  • Degassing: Seal the vial with a septum and sparge the mixture with argon or nitrogen for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Reaction: Place the vial in a preheated heating block at 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By systematically addressing the potential issues of base stoichiometry, protodeboronation, and catalyst system selection, you can significantly improve the yield and success rate of your Suzuki coupling reactions with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki reaction. Wikipedia.
  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95%. Fisher Scientific.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling?

Sources

Technical Support Center: Pyrazole Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when using pyrazole boronic acids and their derivatives in cross-coupling reactions. Instead of a simple list of protocols, we will delve into the mechanistic underpinnings of these side reactions to empower you with the knowledge to diagnose and solve challenges in your own experiments.

Introduction: The Power and Pitfalls of Pyrazole Boronic Acids

Pyrazole boronic acids are invaluable building blocks in medicinal chemistry and materials science, enabling the efficient construction of complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their unique electronic properties and the presence of basic nitrogen atoms introduce specific challenges not always seen with simpler aryl boronic acids. Low yields, impure product profiles, and stalled reactions can often be traced back to a few common, and often competing, side reactions.

This guide will address the most prevalent issues:

  • Protodeboronation: The premature loss of the boronic acid group.

  • Homocoupling: The unwanted dimerization of your boronic acid.

  • N-Arylation & Catalyst Inhibition: Complications arising from the pyrazole's nitrogen atoms.

Let's explore these issues in a practical, question-and-answer format.

Troubleshooting & FAQs

Issue 1: Low Yield and a Major Byproduct Matching the Mass of a Protonated Pyrazole.

Question: My Suzuki-Miyaura reaction with a pyrazole boronic acid is giving very low yields of the desired product. My main byproduct appears to be the starting pyrazole core without the boronic acid group. What is happening and how can I prevent it?

Answer: You are likely observing protodeboronation, the most common failure mode for this class of reagents.

The "Why": Understanding Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[1] This reaction is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1] For heteroaryl boronic acids like those of pyrazole, this side reaction is particularly problematic due to the presence of basic nitrogen atoms which can facilitate protonolysis.[2]

The reaction can proceed through several pH-dependent mechanisms.[1][3] Under neutral conditions, the pyrazole nitrogen can be protonated, forming a zwitterionic species that is highly susceptible to rapid, unimolecular fragmentation of the C-B bond.[1] Both acidic and basic conditions can also promote this side reaction, making pH control critical.[1][4]

Protodeboronation PzBOH2 Pyrazole-B(OH)₂ Intermediate Transition State or Zwitterion PzBOH2->Intermediate Protonolysis H_source Proton Source (H₂O, ROH, etc.) H_source->Intermediate PzH Protodeboronated Pyrazole (Pz-H) Intermediate->PzH C-B Cleavage BOH3 B(OH)₃ Intermediate->BOH3

Caption: The general pathway of protodeboronation.

Troubleshooting Protocol: Suppressing Protodeboronation

Your primary goal is to make the desired cross-coupling reaction kinetically faster than the protodeboronation side reaction.

  • Protect the Boronic Acid: The most effective strategy is to use a more stable boronic acid derivative.[2][4]

    • Pinacol Esters (Pz-Bpin): These are generally more stable than the corresponding boronic acids and are a common first choice.[2] They often resist protodeboronation and can be easily prepared or are commercially available.

    • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.

    • Diethanolamine Adducts: These form air- and water-stable complexes that can be used directly in Suzuki couplings, releasing the active boronic acid in situ.[5]

  • Optimize the Base and Solvent System:

    • Use a Weaker Base: Strong aqueous bases can accelerate protodeboronation. Consider switching from NaOH or KOH to milder bases like K₃PO₄ or CsF.[6] For substrates with base-labile groups, powdered KF can be effective.[6]

    • Minimize Water: While some water is often necessary for the Suzuki coupling, excess water provides a proton source for protodeboronation. Try using a solvent system like dioxane/H₂O (e.g., 4:1 or 5:1 ratio) or anhydrous solvents like toluene or THF with a fluoride source (e.g., CsF, TBAF).

  • Control the Temperature: Higher temperatures can accelerate protodeboronation.[7] If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer time, especially if you are using a highly active catalyst/ligand system.

StrategyRecommendationRationale
Boron Reagent Switch from boronic acid to a pinacol (Bpin) or MIDA ester.Increases stability and resistance to premature C-B bond cleavage.[2][5]
Base Selection Use K₃PO₄, Cs₂CO₃, or CsF instead of strong hydroxides.Reduces the rate of base-mediated protodeboronation.[6]
Solvent System Use anhydrous solvents or minimize the amount of water.Limits the availability of proton sources for the side reaction.
Temperature Lower the reaction temperature and increase reaction time.Decreases the rate of protodeboronation relative to cross-coupling.[7]
Issue 2: A Dimer of My Pyrazole Boronic Acid is a Significant Byproduct.

Question: My reaction is producing a significant amount of a bi-pyrazole byproduct, resulting from the coupling of two of my pyrazole boronic acid molecules. How do I stop this homocoupling?

Answer: You are observing oxidative homocoupling, which is typically caused by issues with the palladium catalyst's oxidation state or the presence of oxygen.

The "Why": Understanding Homocoupling

The desired Suzuki-Miyaura catalytic cycle requires a Pd(0) species to initiate oxidative addition with your aryl halide.[2] Homocoupling occurs when two molecules of your boronic acid react with each other, a process often mediated by Pd(II) species.[2] This can happen under a few scenarios:

  • Incomplete Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and it is not efficiently reduced to Pd(0) in situ, the remaining Pd(II) can catalyze the homocoupling pathway.

  • Presence of an Oxidant: Oxygen is a common culprit. If your reaction is not properly degassed, O₂ can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]

Homocoupling PdBOH Pd(II) Intermediate Pd0 Pd(0) PdBOH->Pd0 Reduction PzPz Homocoupled Product (Pz-Pz) PdBOH->PzPz Reductive Elimination PzBOH2_1 Pyrazole-B(OH)₂ PzBOH2_1->PdBOH PzBOH2_2 Pyrazole-B(OH)₂ PzBOH2_2->PdBOH PdII_source Pd(II) Source (e.g., from O₂) Pd0->PdII_source Oxidation O2 O₂ (Oxidant) O2->Pd0 PdII_source->PdBOH Reacts with Boronic Acid

Caption: The Pd(II)-mediated homocoupling pathway.

Troubleshooting Protocol: Suppressing Homocoupling

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and substrates can suffice. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source or an Efficient Precatalyst:

    • Directly use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • If using a Pd(II) source, ensure your conditions promote efficient reduction. Modern, well-defined precatalysts (e.g., Buchwald-type G2, G3, or G4 precatalysts) are designed for rapid and clean generation of the active Pd(0) species and are often superior.[2]

  • Staged Reagent Addition: If the problem persists, consider adding the pyrazole boronic acid slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.

Issue 3: Reaction Fails with Unprotected NH-Pyrazoles, or N-Arylated Byproduct is Formed.

Question: My reaction with an NH-unprotected pyrazole boronic acid is not working. In some cases, I see evidence of the aryl group from my aryl halide attaching to the pyrazole nitrogen instead of the carbon. What is happening?

Answer: The acidic N-H proton on the pyrazole ring can cause catalyst inhibition or lead to a competing N-arylation side reaction.

The "Why": The Dual Role of the Pyrazole Nitrogen

  • Catalyst Inhibition: The pyrazole ring, particularly in its deprotonated (pyrazolide) form, is an excellent ligand for palladium.[7] Under basic conditions, the pyrazole substrate can coordinate to the palladium center, forming stable, catalytically inactive complexes and effectively sequestering your catalyst from the desired catalytic cycle.[7] More acidic azoles, like pyrazoles, are more prone to exist as anions under typical Suzuki conditions, exacerbating this problem.[7]

  • N-Arylation Side Reaction: The pyrazolide anion is a potent nucleophile. It can compete with the desired C-C bond formation and attack the palladium center or participate in a Chan-Lam type C-N coupling, especially if copper salts are present as additives or impurities.[8] This leads to the formation of an undesired N-arylpyrazole byproduct.

Troubleshooting Protocol: Managing the N-H Group

  • Protect the Pyrazole Nitrogen: The most straightforward solution is to protect the pyrazole N-H prior to the cross-coupling reaction. Common protecting groups include:

    • Boc (tert-Butoxycarbonyl): Stable to many coupling conditions and easily removed.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust and removed under fluoride-mediated or acidic conditions.

    • THP (Tetrahydropyranyl): A simple acetal protecting group.

  • Use Specialized Ligands and Conditions: If N-protection is not feasible, success relies on using a catalyst system that is less susceptible to inhibition.

    • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for coupling unprotected N-H heterocycles.[7] They promote rapid reductive elimination, which can outcompete catalyst deactivation.

    • Careful Base Selection: A base strong enough to facilitate the catalytic cycle but not so strong as to cause complete deprotonation and catalyst inhibition is ideal. K₃PO₄ is often a good choice in these cases.

  • For N-Arylation Concerns:

    • Avoid Copper: Ensure your reagents and glassware are free of copper contamination, as this can catalyze C-N bond formation.

    • Promote C-C Coupling: Utilize highly active palladium catalysts and ligands that strongly favor the Suzuki pathway to ensure C-C bond formation is the dominant reaction pathway.

References

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. Retrieved January 27, 2026, from [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Protodeboronations - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 27, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyrazole Boronic Acids in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of pyrazole boronic acids in solution. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction: The Promise and Peril of Pyrazole Boronic Acids

Pyrazole boronic acids are invaluable building blocks in modern synthetic and medicinal chemistry. The pyrazole motif is a staple in pharmacologically active compounds, while the boronic acid group offers a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of the boronic acid functional group, particularly on an electron-rich heteroaromatic system like pyrazole, can lead to failed reactions, low yields, and reproducibility issues. This guide is designed to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: My pyrazole boronic acid seems to be degrading in solution. What are the primary causes?

A1: The instability of pyrazole boronic acids in solution is primarily due to three degradation pathways:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material.[2] This process can be catalyzed by acidic or basic conditions. For heteroaromatic boronic acids containing a basic nitrogen, like pyrazole, this can be a particularly challenging issue.[2]

  • Oxidation: The boronic acid group is susceptible to oxidation, which replaces the C-B bond with a C-O bond, forming a hydroxylated pyrazole. This degradation is often mediated by dissolved oxygen or other oxidizing species in the reaction mixture.[3][4]

  • Boroxine Formation: In the presence of dehydrating conditions or even upon standing as a solid, three molecules of a boronic acid can condense to form a stable, six-membered cyclic anhydride called a boroxine.[5] While this is a reversible process, the formation of boroxines can complicate stoichiometry and reaction kinetics.[5]

Q2: I've noticed that my Suzuki-Miyaura coupling reaction with a pyrazole boronic acid is sluggish or fails completely. Could this be related to instability?

A2: Absolutely. The instability of the pyrazole boronic acid is a common culprit for failed Suzuki-Miyaura reactions. Specifically:

  • Catalyst Inhibition: Unprotected NH groups on the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation and inhibiting the reaction.[6][7]

  • Protodeboronation Under Basic Conditions: The base required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle can also promote protodeboronation, leading to the degradation of your starting material before it can couple.[8]

  • Homocoupling: Oxidative side reactions can lead to the homocoupling of two pyrazole boronic acid molecules, forming a bipyrazole species and consuming your starting material.[9][10]

Q3: How does the pyrazole ring itself influence the stability of the boronic acid?

A3: The pyrazole ring has a significant electronic influence. As a nitrogen-containing heterocycle, it can:

  • Act as an Internal Base: The basic nitrogen atoms can potentially intramolecularly catalyze protodeboronation.

  • Form Zwitterionic Species: Similar to other basic heteroaromatic boronic acids, pyrazole boronic acids can exist as zwitterionic species under neutral pH conditions, which can be prone to rapid protodeboronation through unimolecular fragmentation of the C-B bond.[2]

  • Engage in Intramolecular Coordination: The pyrazole nitrogen can form a dative bond with the boron atom, which can influence the reactivity and stability of the boronic acid. In some cases, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations.[11]

Part 2: Troubleshooting Guides - Practical Solutions for Common Problems

Troubleshooting Issue 1: Low or No Yield in Suzuki-Miyaura Coupling with Pyrazole Boronic Acid
Symptom Potential Cause Suggested Solution
No reaction or very low conversion Catalyst Inhibition by Unprotected Pyrazole NH 1. Protect the pyrazole nitrogen: Use a protecting group like Boc (tert-butyloxycarbonyl) on the pyrazole nitrogen. This is a highly effective strategy to prevent catalyst inhibition.[12] The Boc group can often be removed under acidic conditions or thermally after the coupling reaction. 2. Use an excess of the boronic acid: Increasing the equivalents of the pyrazole boronic acid (e.g., to 2.0 equivalents) can sometimes overcome the inhibitory effect.[6]
Inefficient Catalyst System 1. Choose a suitable ligand: For heteroaromatic systems, bulky, electron-rich phosphine ligands like SPhos or XPhos often give superior results.[6] 2. Use a pre-catalyst: Modern palladium pre-catalysts can be more efficient at generating the active Pd(0) species.
Protodeboronation of the Boronic Acid 1. Use the corresponding pinacol ester: Pyrazole boronic acid pinacol esters are significantly more stable and will slowly hydrolyze in situ to the active boronic acid under the reaction conditions. This is the most common and highly recommended solution.[13] 2. Careful choice of base: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu. Ensure the base is finely powdered.[14]
Significant amount of starting material remains, even after prolonged reaction time Poor Solubility of Reactants 1. Solvent screening: Try different solvent systems. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is common for Suzuki reactions.[15] 2. Increase reaction temperature: If the reactants are stable at higher temperatures, a moderate increase can improve solubility and reaction rate.
Formation of a significant amount of bipyrazole (homocoupling product) Oxidative Side Reactions 1. Thoroughly degas all solvents and reagents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen. 2. Use a high-purity palladium source.
Experimental Protocol: Suzuki-Miyaura Coupling of a Protected Pyrazole Boronic Acid Pinacol Ester

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 1-Boc-protected pyrazole-4-boronic acid pinacol ester with an aryl bromide.

Reagents:

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, 1-Boc-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Issue 2: Degradation of Pyrazole Boronic Acid During Storage and Handling
Symptom Potential Cause Suggested Solution
NMR of solid sample shows broad peaks or new signals over time Boroxine Formation 1. Store under anhydrous conditions: Keep the solid pyrazole boronic acid in a desiccator over a drying agent. 2. Convert to the pinacol ester: For long-term storage, converting the boronic acid to its pinacol ester is the most robust solution.[16]
Aqueous solutions of the boronic acid lose potency quickly Protodeboronation and/or Oxidation 1. Prepare solutions fresh: Do not store pyrazole boronic acids in solution for extended periods. Prepare solutions immediately before use. 2. Use deoxygenated solvents: If possible, use solvents that have been sparged with an inert gas to minimize oxidative degradation. 3. Adjust pH: If the experimental conditions allow, maintaining a slightly acidic pH can suppress base-catalyzed protodeboronation.
Inconsistent results between batches of the same pyrazole boronic acid Variable Water Content Leading to Boroxine Formation 1. Dry the material thoroughly: Before use, dry the pyrazole boronic acid under high vacuum to ensure consistency. 2. Characterize each batch: Run a quick NMR or other analytical test to confirm the integrity of the material before starting a large-scale reaction.
Experimental Protocol: Conversion of Pyrazole Boronic Acid to its Pinacol Ester for Enhanced Stability

This protocol describes a general method for the protection of a pyrazole boronic acid as its pinacol ester.

Reagents:

  • Pyrazole boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable azeotroping solvent

Procedure:

  • Combine the pyrazole boronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pyrazole boronic acid pinacol ester can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.

Part 3: Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways, the stabilization strategy, and a critical step in the Suzuki-Miyaura coupling.

degradation_pathways cluster_degradation Degradation Pathways PBA Pyrazole Boronic Acid R-B(OH)₂ Protodeboronation Protodeboronation (R-H) PBA->Protodeboronation + H⁺ or OH⁻ Oxidation Oxidation (R-OH) PBA->Oxidation + [O] Boroxine Boroxine Formation ((RBO)₃) PBA->Boroxine - H₂O

Figure 1. Primary degradation pathways of pyrazole boronic acid.

stabilization_strategy cluster_properties Properties Unstable_PBA Unstable Pyrazole Boronic Acid R-B(OH)₂ Stable_Ester Stable Pyrazole Boronic Acid Pinacol Ester Unstable_PBA->Stable_Ester + Pinacol - 2H₂O Unstable_Props Susceptible to: - Protodeboronation - Oxidation - Boroxine Formation Unstable_PBA->Unstable_Props Stable_Props Enhanced Stability: - Resistant to degradation - Improved shelf-life - Slow release of R-B(OH)₂ in situ Stable_Ester->Stable_Props

Figure 2. Stabilization of pyrazole boronic acid via pinacol ester formation.

suzuki_troubleshooting cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Issues with Pyrazole Boronic Acids Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation + [R-B(OH)₃]⁻ RedElim Reductive Elimination (Ar-R) Transmetalation->RedElim RedElim->Pd0 + Pd(0)L₂ Catalyst_Inhibition Catalyst Inhibition (Unprotected Pyrazole NH binds to Pd) Catalyst_Inhibition->Pd0 Deactivates Catalyst Boronic_Acid_Degradation Boronic Acid Degradation (Protodeboronation before Transmetalation) Boronic_Acid_Degradation->Transmetalation Prevents this step

Figure 3. Key troubleshooting points in the Suzuki-Miyaura coupling of pyrazole boronic acids.

References

  • Lee, K.-I., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6882. Available at: [Link]

  • Nayak, K. H., et al. (2023). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(33). Available at: [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116–14126. Available at: [Link]

  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3818. Available at: [Link]

  • Lin, C.-Y., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 12(11), 1386. Available at: [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Hudson, M. J., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12273. Available at: [Link]

  • Mirjankar, P., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. Available at: [Link]

  • Wang, B., et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(10), 1368. Available at: [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Kumar, S., et al. (2016). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 18(15), 3834–3837. Available at: [Link]

  • Pop, C., et al. (2019). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry, 43(30), 12051-12062. Available at: [Link]

  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Al-Blewi, F. F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. Available at: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Available at: [Link]

  • Kumar, P., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Pharmacology & Pharmacy, 6(11), 517-526. Available at: [Link]

  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • K-State Libraries. (n.d.). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. K-REx. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(14), 5660–5667. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14458–14472. Available at: [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116–14126. Available at: [Link]

  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Available at: [Link]

  • ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 831–848. Available at: [Link]

  • Raines, R. T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS, 118(10), e2018283118. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 7(6), 1149–1152. Available at: [Link]

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managing impurities from 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

A Guide to Managing Synthesis Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (CAS: 1162262-38-5). As a key building block in modern medicinal chemistry, particularly for kinase inhibitors, its purity is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you identify, manage, and eliminate common impurities encountered during its synthesis.

Section 1: Understanding the Impurity Profile

This section addresses the origin and identity of common impurities. A clear understanding of what might be contaminating your product is the first step toward its effective removal.

Q1: What are the most common impurities I should expect from the synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, and where do they come from?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method involves the palladium-catalyzed borylation of 4-halo-1,3,5-trimethylpyrazole with a diboron reagent (like bis(pinacolato)diboron), followed by deprotection and salt formation. Given this pathway, impurities can be categorized as follows:

  • Process-Related Impurities: These stem directly from the reaction components.

    • Unreacted Starting Material: Residual 4-bromo- or 4-iodo-1,3,5-trimethylpyrazole. Its presence indicates an incomplete reaction, which can be caused by insufficient reaction time, low temperature, or catalyst deactivation.

    • Reagents & Catalysts: Trace amounts of the palladium catalyst and ligands (e.g., XPhos, PPh₃) may persist. Inorganic salts from the base (e.g., potassium acetate, sodium carbonate) can also be carried through if the aqueous workup is inefficient.

  • Side-Reaction By-products: These are new structures formed from undesired reaction pathways.

    • Protodeborylation Product (1,3,5-trimethylpyrazole): This is a common side-product where the boronic acid group is replaced by a hydrogen atom. It often forms in the presence of moisture or acidic/basic conditions during workup or the Suzuki-Miyaura coupling itself[1].

    • Homocoupling Product (Bi-pyrazole): The starting halo-pyrazole can couple with itself to form a dimeric impurity. This is often favored at higher catalyst loadings or when the borylation agent is consumed prematurely.

  • Degradation Products: These arise from the instability of the boronic acid product itself.

    • Boroxine (Trimeric Anhydride): This is the most characteristic impurity for boronic acids. Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered ring called a boroxine[2][3][4]. This process is reversible but can complicate analysis and reactivity. Boroxine formation is typically promoted by heating or storing the boronic acid in a non-anhydrous solid state[5].

Below is a visualization of the primary synthetic pathway and the formation routes of these key impurities.

G SM 4-Halo-1,3,5-trimethylpyrazole Intermediate Pinacol Ester Intermediate SM->Intermediate Homocoupling Homocoupling By-product (Bi-pyrazole) SM->Homocoupling Side Reaction Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction Reagents B2pin2, Pd Catalyst, Base Reagents->Intermediate Borylation Reaction Product 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, HCl Intermediate->Product Deprotection & HCl Salt Formation Protodeborylation Protodeborylation By-product (1,3,5-trimethylpyrazole) Product->Protodeborylation H+ Source Boroxine Boroxine (Trimer) Product->Boroxine Dehydration (Heat/Time) 3x Product <=> Boroxine + 3x H2O

Caption: Synthetic pathway and key impurity formation routes.

Q2: My NMR spectrum is complex and shows broad signals. Could this be due to boroxine formation?

A2: Yes, this is a classic indicator of boroxine formation. Boronic acids and their corresponding boroxines exist in equilibrium in solution. Because the rate of this interconversion can be on the NMR timescale, you may observe significant broadening of the signals for the pyrazole ring protons and the methyl groups. The water content of your NMR solvent (e.g., DMSO-d₆ or CDCl₃) can significantly influence this equilibrium. To confirm, you can try adding a drop of D₂O to the NMR tube. The excess water should shift the equilibrium back towards the monomeric boronic acid, resulting in sharper signals.

Section 2: Analytical and Detection Strategies

Effective purification begins with accurate detection. This section provides guidance on the best analytical techniques to identify and quantify impurities.

Q3: What is the best way to analyze the purity of my crude product? I'm having trouble with HPLC.

A3: Analyzing boronic acids can be challenging. While standard reverse-phase HPLC is a common tool, the on-column hydrolysis of boronic acid pinacol esters to their corresponding boronic acids is a known issue that can complicate analysis[6]. For the final hydrochloride salt, different challenges arise. Here is a summary of recommended analytical methods.

Impurity TypeRecommended MethodRationale & Key Considerations
Unreacted Halo-pyrazole GC-MS, LC-MSThese methods provide excellent separation and mass confirmation. The starting material will have a distinct retention time and mass spectrum.
Protodeborylation Product GC-MS, ¹H NMRGC-MS is ideal for this volatile, non-polar impurity. In the ¹H NMR, a new signal for the C4-H proton will appear (typically a singlet around 7.5 ppm).
Homocoupling Product LC-MSThis larger, more complex molecule is well-suited for LC-MS analysis, which can confirm the expected dimeric mass.
Boroxine ¹H NMRAs discussed in Q2, NMR is the primary tool for observing the equilibrium. The presence of broad peaks that sharpen upon addition of D₂O is a strong indicator.
Residual Palladium ICP-MS / ICP-OESThese are the standard, highly sensitive techniques for quantifying trace metal content to ensure it meets regulatory limits (e.g., <10 ppm) for drug development[7].

Expert Tip: For HPLC analysis of boronic acids, issues like poor peak shape and retention are common due to interactions with free silanol groups on the silica support[2][8]. Using a column with low silanol activity (e.g., modern end-capped C18 phases) and avoiding acidic modifiers in the mobile phase can sometimes improve results[6].

Section 3: Troubleshooting Purification

This section provides actionable protocols and decision-making workflows to help you achieve the desired purity for your compound.

Q4: My initial purification by recrystallization gave a low yield and didn't remove all the impurities. What should I do?

A4: Recrystallization is a powerful technique for this compound, but its success is highly dependent on the solvent system and the nature of the impurities. If a simple recrystallization is failing, a more systematic approach is needed.

Troubleshooting Workflow for Purification:

G Start Crude Product Analysis (NMR, LC-MS) Decision1 Primary Impurity Type? Start->Decision1 NonPolar Non-polar impurities dominant? (e.g., Halo-pyrazole, Protodeborylation) Decision1->NonPolar Non-Polar Polar Polar/Structurally similar impurities? (e.g., Boroxine, Homocoupling) Decision1->Polar Polar/Similar Action3 Consider Chromatography Decision1->Action3 If all else fails Action1 Perform Liquid-Liquid Extraction NonPolar->Action1 Action2 Optimize Recrystallization Polar->Action2 Action1_details 1. Dissolve crude HCl salt in water/brine. 2. Wash with a non-polar organic solvent (e.g., Ethyl Acetate, DCM). 3. Impurities partition into organic layer. Action1->Action1_details Action1->Action2 Action2->Decision1 If still impure Action2_details 1. Screen solvent/anti-solvent systems (e.g., Isopropanol/Heptane, MeOH/MTBE). 2. Add water to suppress boroxine formation. 3. Cool slowly to promote crystal growth. Action2->Action2_details End Pure Product (>98% by NMR/LC-MS) Action2->End Action3_details Silica gel chromatography of the free base (pre-HCl salt formation) can be effective. Use a polar eluent system. Note: Boronic acids can stick to silica. Action3->Action3_details Action3->End

Caption: Decision workflow for purifying the target compound.

Protocol 1: Purification via Acid/Base Extraction and Recrystallization

This protocol is designed to remove non-polar organic impurities and then purify the final salt.

Rationale: The hydrochloride salt of your product is highly water-soluble, while common organic by-products (like unreacted starting material or the protodeborylated pyrazole) are significantly less polar. This difference in polarity can be exploited with a liquid-liquid extraction. Recrystallization then purifies the salt from any remaining water-soluble impurities.

Step-by-Step Methodology:

  • Dissolution: Take your crude solid and dissolve it in a minimal amount of deionized water. If solubility is an issue, gentle warming or the addition of a small amount of a polar organic solvent like isopropanol (IPA) can help.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Wash the solution 2-3 times with an organic solvent such as ethyl acetate or dichloromethane (DCM). The non-polar impurities will be extracted into the organic layer. Discard the organic layers.

    • Causality: This step is critical for removing impurities that are structurally different and less polar than your desired product. It is often more effective than trying to remove them via crystallization alone.

  • Solvent Evaporation (Optional): If a co-solvent like IPA was used, concentrate the aqueous layer under reduced pressure to remove it.

  • Recrystallization:

    • Heat the concentrated aqueous solution gently.

    • Slowly add a miscible anti-solvent (e.g., isopropanol, acetone, or acetonitrile) until the solution becomes slightly cloudy (turbid).

    • Add a few drops of the initial solvent (water or water/IPA) until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Section 4: Stability and Handling

Proper storage and handling are crucial to maintaining the purity of your final product.

Q5: How can I minimize boroxine formation in my final product?

A5: Boroxine formation is an equilibrium process driven by the removal of water[5]. To minimize its presence:

  • Convert to the Salt: The hydrochloride salt form is generally more stable and less prone to dehydration than the free boronic acid. Ensure the conversion to the HCl salt is complete.

  • Controlled Drying: Avoid excessive or prolonged heating during the final drying step. While the material must be dry, overly aggressive conditions can promote anhydride formation. Use moderate vacuum and temperature (e.g., <50°C).

  • Proper Storage: Store the final product in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Reverting Boroxine: If you suspect significant boroxine content, you can often revert it to the boronic acid before use. Dissolving the material in a solvent mixture containing a small amount of water and stirring for a period before its use in a subsequent reaction can help re-establish the equilibrium in favor of the monomeric acid. This is particularly relevant for ensuring accurate weighing and stoichiometry in subsequent reactions like Suzuki couplings[9][10].

References

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6814. [Link]

  • Discussion on "How to purify boronic acids/boronate esters?". ResearchGate. (2016). [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Discussion on "Purification of boronic acids?". Reddit r/chemistry. (2017). [Link]

  • Malapit, C. A., et al. (2018). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 20(17), 5348-5351. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Roy, M. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6859-6866. [Link]

  • Liu, A., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 524-531. [Link]

  • Beck, E. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6859-6866. [Link]

  • Discussion on "How Can I hydrolyse the boronate ester intermediate...". ResearchGate. (2016). [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • Boroxine. Wikipedia. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Qiu, H., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 330-335. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 989-1016. [Link]

  • Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

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Technical Support Center: Optimization of Pyrazole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole Suzuki coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your experiments. Our focus is on the critical interplay of bases and solvents, empowering you to overcome common challenges and achieve high-yield, reproducible results.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during pyrazole Suzuki coupling in a direct question-and-answer format. We emphasize the underlying chemical principles to help you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My pyrazole Suzuki coupling reaction is giving very low to no yield. What are the most likely causes?

A1: Low or no yield in pyrazole Suzuki couplings often stems from a few key issues:

  • Catalyst Inhibition by the Pyrazole N-H Group: Unprotected N-H groups in pyrazoles are acidic and can coordinate to the palladium catalyst. This interaction can lead to the formation of inactive catalyst species, such as palladium-azolyl dimers, which effectively remove the catalyst from the productive catalytic cycle.[1] For this reason, N-protected pyrazoles often give significantly higher yields.[1]

  • Inappropriate Base Selection: The base plays a crucial role in the Suzuki reaction. It is required to activate the boronic acid for transmetalation.[2] An unsuitable base (either too weak or too strong for the specific substrates) can lead to a stalled reaction.

  • Poor Solubility of Reagents: The reaction components (pyrazole halide, boronic acid, base, and catalyst) must have adequate solubility in the chosen solvent system for the reaction to proceed efficiently.[3][4] A biphasic system where one or more reagents are poorly soluble in the reactive phase can result in low yields.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or other protic sources to regenerate the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling.[1] This is often exacerbated by high temperatures and prolonged reaction times.[1]

Q2: I'm observing incomplete conversion of my starting materials. How can I drive the reaction to completion?

A2: Incomplete conversion suggests that the reaction has stopped prematurely. To address this, consider the following:

  • Increase Reaction Temperature: Higher temperatures can overcome activation energy barriers for challenging substrates, such as sterically hindered pyrazoles or less reactive aryl chlorides.[1][3] However, be mindful of potential side reactions like protodeboronation at elevated temperatures.[1]

  • Screen Different Bases: The choice of base can significantly impact the reaction rate. Stronger bases like KOH or K3PO4 are often more effective than weaker bases like K2CO3.[3][4] The optimal base is substrate-dependent, so a screening of different bases is recommended.

  • Optimize the Solvent System: A solvent system that ensures good solubility of all reactants is critical.[3][4] For instance, a mixture of an organic solvent like dioxane or ethanol with water can facilitate the dissolution of both organic substrates and inorganic bases.[1][3][4]

  • Increase Catalyst Loading: While not always the most economical solution, a modest increase in the palladium catalyst and/or ligand concentration can sometimes improve conversion, especially if catalyst deactivation is occurring.

Q3: Should I protect the N-H group of my pyrazole? If so, what protecting groups are recommended?

A3: Yes, protecting the N-H group is highly recommended, especially when dealing with challenging couplings or when troubleshooting low yields. N-protection prevents the formation of inhibitory palladium-azolyl complexes.[1]

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It also offers good stability to the basic conditions of the Suzuki coupling.

    • PMB (p-methoxybenzyl): Can be cleaved under oxidative conditions.

    • Simple alkyl groups (e.g., methyl, ethyl): While stable, their removal can be challenging.

Protecting the pyrazole nitrogen can dramatically improve yields, as demonstrated in studies comparing unprotected and protected indazoles (a related heterocycle), where the protected substrate gave a significantly higher yield.[1]

Q4: How do I choose the right base for my pyrazole Suzuki coupling?

A4: The ideal base depends on the specific substrates and reaction conditions. Here's a general guide:

  • Inorganic Bases:

    • Potassium Carbonate (K2CO3): A moderately strong base, often a good starting point for optimization.

    • Potassium Phosphate (K3PO4): A stronger base that is often effective when carbonates fail. It is particularly useful for coupling with aryl chlorides.

    • Potassium Hydroxide (KOH): A very strong base that can lead to high yields, but may not be compatible with base-sensitive functional groups.[3][4]

    • Cesium Carbonate (Cs2CO3): A strong and highly soluble base, often used for difficult couplings.

  • Organic Bases:

    • Triethylamine (Et3N): A weaker organic base that can be effective in some cases, particularly when milder conditions are required.[3][4]

A screening of several bases is the most effective way to identify the optimal choice for your specific reaction.

Q5: What is the best solvent system for pyrazole Suzuki coupling?

A5: There is no single "best" solvent system, as the optimal choice depends on the solubility of your specific substrates and the chosen base. Common and effective solvent systems include:

  • Aqueous Mixtures:

    • Dioxane/Water: A very common and often effective system that balances the solubility of organic substrates and inorganic bases.[1][5]

    • Ethanol/Water: A greener alternative to dioxane that can also be very effective, especially under microwave irradiation.[3][4]

    • THF/Water: Another widely used mixture with good solvating properties.[5]

  • Anhydrous Polar Aprotic Solvents:

    • DMF (Dimethylformamide) or DMAc (Dimethylacetamide): These can be used, but often in combination with water to aid in dissolving the base.[3][4][5]

The key is to achieve a homogeneous or effectively mixed biphasic system where all reactants can interact.

Section 2: Optimization Workflows and Protocols

Systematic Optimization of Base and Solvent

A logical, step-by-step approach is crucial for efficient optimization. The following workflow provides a structured method for screening bases and solvents.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Screening Phase cluster_optimization Fine-Tuning Start Select Pyrazole Halide & Boronic Acid Base_Screen Screen 4 Bases (e.g., K2CO3, K3PO4, KOH, Cs2CO3) in a standard solvent (e.g., Dioxane/H2O) Start->Base_Screen Analyze_Base Analyze Results (LC-MS/TLC) Identify Best Base Base_Screen->Analyze_Base Solvent_Screen Using Best Base, Screen 3 Solvents (e.g., Dioxane/H2O, EtOH/H2O, THF/H2O) Analyze_Base->Solvent_Screen Proceed with best base Analyze_Solvent Analyze Results (LC-MS/TLC) Identify Best Solvent Solvent_Screen->Analyze_Solvent Temp_Tune Optimize Temperature (e.g., RT, 60°C, 80°C, 100°C) Analyze_Solvent->Temp_Tune Proceed with best base/solvent combo Final_Analysis Final Analysis & Scale-up Temp_Tune->Final_Analysis

Caption: A systematic workflow for optimizing base and solvent conditions in pyrazole Suzuki coupling.

Protocol 1: Parallel Screening of Bases

This protocol is designed for the efficient screening of multiple bases in parallel to identify the most promising candidate quickly.

Materials:

  • N-protected pyrazole halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Ligand (if required by the catalyst)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Bases to be screened (e.g., K2CO3, K3PO4, KOH, Cs2CO3, 2.0 equiv each)

  • Array of reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution of the pyrazole halide, boronic acid, catalyst, and ligand in the chosen solvent.

  • Aliquot Stock Solution: Dispense an equal volume of the stock solution into each reaction vial.

  • Add Bases: To each vial, add one of the pre-weighed bases.

  • Seal and Degas: Seal the vials and thoroughly degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at a standard temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC or LC-MS to determine the relative conversion.

  • Analysis: Compare the results to identify the base that provides the highest conversion to the desired product with the fewest side products.

Data Interpretation: Comparative Table of Common Bases and Solvents
BaseStrengthCommon SolventsKey Considerations
K2CO3 ModerateDioxane/H2O, THF/H2OGood starting point; may be too weak for less reactive halides.
K3PO4 StrongDioxane/H2O, TolueneOften effective for aryl chlorides and sterically hindered substrates.[1]
KOH StrongEtOH/H2O, Dioxane/H2OHighly effective but can cause hydrolysis of sensitive functional groups (e.g., esters).[3][4]
Cs2CO3 StrongDioxane, THF, TolueneHigh solubility in organic solvents; excellent for challenging couplings but more expensive.[5]
Et3N WeakEtOH/H2O, DMFA mild organic base, suitable for substrates with base-labile groups.[3][4]

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanism is key to effective troubleshooting. The Suzuki coupling catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_inhibition Catalyst Inhibition Pathway cluster_activation Base Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L2) (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Inhibitor [LPd(II)(Pyrazole)]2 (Inactive Dimer) PdII_Aryl->Inhibitor Reaction with Unprotected Pyrazole-NH PdII_Diaryl Ar-Pd(II)-Ar'(L2) (Diaryl-Pd Complex) Transmetal->PdII_Diaryl + [Ar'-B(OH)3]- RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetal

Caption: The Suzuki catalytic cycle with the inhibitory pathway for unprotected pyrazoles.

The base is critical for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] For pyrazoles, the N-H group can intercept the Ar-Pd(II)-X intermediate, forming a stable, inactive dimer and halting the cycle.[1] This highlights the importance of N-protection or carefully optimized conditions to favor the productive pathway.

References

  • Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Li, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Li, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Containing Reactants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing reactants. This guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles in the synthesis and application of these valuable compounds: poor solubility. Drawing from established principles and field-proven techniques, this resource will help you troubleshoot and overcome solubility issues, ensuring the smooth progression of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the solubility of pyrazole-containing compounds.

Q1: Why are my pyrazole-containing reactants poorly soluble in my reaction solvent?

A1: The solubility of pyrazole derivatives is governed by a delicate balance of their physicochemical properties. The pyrazole ring itself possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), which allows for interactions with polar solvents. However, the overall solubility is heavily influenced by the nature of the substituents on the pyrazole ring. Large, nonpolar, or rigid aromatic substituents can significantly decrease solubility in polar solvents. Conversely, the presence of polar functional groups can enhance aqueous solubility. The interplay between the pyrazole core, its substituents, and the chosen solvent system determines the ultimate solubility.

Q2: What are the first steps I should take when encountering a solubility issue with a pyrazole reactant?

A2: When you observe that your pyrazole-containing reactant is not dissolving, or is precipitating out of solution, a systematic approach is recommended. First, consider gentle heating and sonication to facilitate dissolution. If these simple physical methods are insufficient, a logical progression of chemical strategies should be employed. This typically starts with exploring a range of solvents with varying polarities, followed by the use of co-solvents to fine-tune the properties of the reaction medium. If solubility issues persist, more advanced techniques such as pH adjustment to form a more soluble salt, or the use of hydrotropes, may be necessary.

Q3: How does the substitution pattern on the pyrazole ring affect its solubility?

A3: The type and position of substituents have a profound impact on the solubility of pyrazole-containing compounds. For instance, the introduction of polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase polarity and the potential for hydrogen bonding, thereby improving solubility in polar solvents. Conversely, bulky, lipophilic groups such as phenyl, tert-butyl, or long alkyl chains will decrease polarity and favor solubility in nonpolar organic solvents. Furthermore, the position of the substituent can influence intermolecular interactions, such as crystal lattice packing, which in turn affects the energy required to dissolve the solid.

Q4: Can tautomerism of pyrazoles influence their solubility?

A4: Yes, tautomerism can play a role in the solubility of pyrazoles. Unsubstituted or unsymmetrically substituted pyrazoles can exist as a mixture of tautomers in solution.[1] These tautomers may have different dipole moments and abilities to engage in intermolecular hydrogen bonding, which can affect their interaction with the solvent and consequently their solubility. The equilibrium between tautomers can be influenced by the solvent, temperature, and pH.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common solubility problems encountered during experiments with pyrazole-containing reactants.

Issue 1: Reactant Precipitation Upon Addition to the Reaction Mixture

This is a common scenario when the reactant is soluble in the solvent it was initially dissolved in, but not in the final reaction mixture.

Causality: The change in the overall solvent composition upon adding the reactant solution can lead to a decrease in its solubility, causing it to crash out. This is often seen when a reactant dissolved in a small amount of a good solvent (like DMF or DMSO) is added to a larger volume of a poor solvent for that reactant.

Troubleshooting Workflow:

G start Precipitation Observed step1 Identify the precipitating species start->step1 step2 Option 1: Modify Solvent System step1->step2 If pyrazole reactant is precipitating step4 Option 2: Slow Addition step1->step4 If pyrazole reactant is precipitating step6 Option 3: Change Order of Addition step1->step6 If pyrazole reactant is precipitating step3 Use a co-solvent to increase solubility step2->step3 end_point Homogeneous Reaction Mixture step3->end_point step5 Add the reactant solution dropwise with vigorous stirring step4->step5 step5->end_point step7 Add the other reactants to the solution of the poorly soluble pyrazole step6->step7 step7->end_point

Caption: Workflow for addressing reactant precipitation.

Detailed Protocols:

  • Co-Solvent Approach:

    • Identify a co-solvent in which your pyrazole reactant is highly soluble and that is miscible with your primary reaction solvent. Common co-solvents include DMF, DMSO, NMP, and THF.

    • Before adding the pyrazole reactant, add a portion of the co-solvent to the main reaction mixture.

    • Dissolve the pyrazole reactant in a minimal amount of the same co-solvent.

    • Slowly add the reactant solution to the reaction mixture with vigorous stirring. The presence of the co-solvent in the bulk mixture should prevent precipitation.

  • Slow Addition Under Dilute Conditions:

    • Instead of adding a concentrated solution of the pyrazole reactant, dilute it with more of the primary reaction solvent.

    • Add this diluted solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the reactant, preventing it from exceeding its solubility limit.

Issue 2: The Pyrazole-Containing Reactant Will Not Dissolve in the Chosen Solvent

This issue requires a more fundamental change in the approach to solubilization.

Causality: The chosen solvent does not have the appropriate polarity or solvating properties to overcome the crystal lattice energy of the solid pyrazole reactant.

Solubilization Strategy Decision Tree:

G start Pyrazole reactant is insoluble step1 Solvent Screening start->step1 step2 Test solubility in a range of solvents step1->step2 step3 Is a suitable single solvent found? step2->step3 step4 Proceed with reaction step3->step4 Yes step5 Try Co-solvent Systems step3->step5 No step6 Is the reactant soluble? step5->step6 step6->step4 Yes step7 pH Adjustment / Salt Formation step6->step7 No step8 Does the pyrazole have a basic nitrogen? step7->step8 step9 Form a soluble salt (e.g., hydrochloride) step8->step9 Yes step10 Use Hydrotropes step8->step10 No or strategy is not suitable step9->step4 step11 Consider for aqueous reactions step10->step11 step11->step4

Caption: Decision tree for selecting a solubilization strategy.

Data Presentation: Solubility of Pyrazole Derivatives

The following table provides a summary of solubility data for pyrazole and some of its derivatives in various solvents. This data can serve as a starting point for solvent selection.

CompoundSolventTemperature (°C)SolubilityReference
PyrazoleWater9.62.7 mol/L[2]
PyrazoleWater24.819.4 mol/L[2]
PyrazoleCyclohexane31.80.577 mol/L[2]
PyrazoleCyclohexane56.25.86 mol/L[2]
PyrazoleBenzene5.20.31 mol/L[2]
PyrazoleBenzene46.516.8 mol/L[2]
CelecoxibMethanol25Soluble[3]
CelecoxibEthanol (99.5)25Soluble[3]
CelecoxibWater5-405 µg/mL
CelecoxibEthyl Acetate25Higher than in other tested solvents[4]
4-NitropyrazoleWaterRoom Temp.Sparingly soluble
4-NitropyrazoleEthanolRoom Temp.Soluble[5]
3(5)-NitropyrazoleN,N-Dimethylformamide2537.705 x 10⁻² (mole fraction)[6]
3(5)-NitropyrazoleCyclohexanone2513.469 x 10⁻² (mole fraction)[6]
3(5)-NitropyrazoleBenzyl Alcohol253.909 x 10⁻² (mole fraction)[6]

Experimental Protocols

Protocol 1: pH Adjustment via Salt Formation for Solubility Enhancement

This protocol is suitable for pyrazole-containing reactants that have a basic nitrogen atom capable of being protonated.

Principle: The basic pyrazole is converted to its corresponding salt (e.g., hydrochloride), which is often more soluble in polar protic solvents. Salt formation is a widely used and effective method to increase the solubility of basic drugs and intermediates.[7]

Materials:

  • Poorly soluble pyrazole-containing reactant

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether) or concentrated aqueous HCl

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the poorly soluble pyrazole reactant in a minimum amount of a suitable organic solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate, or a co-solvent mixture).

  • While stirring the solution, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise.

  • Observe for the formation of a precipitate, which is the hydrochloride salt of the pyrazole.

  • Continue adding the HCl solution until no further precipitation is observed. An excess of HCl may be required to drive the equilibrium towards salt formation.

  • If precipitation does not occur, it may be induced by adding a non-polar solvent like hexane or by cooling the solution.

  • Collect the precipitated salt by filtration and wash it with a small amount of the non-polar solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Test the solubility of the resulting salt in your desired reaction solvent.

Self-Validation: The formation of the salt can be confirmed by techniques such as NMR spectroscopy (observing a downfield shift of protons adjacent to the protonated nitrogen) or by a significant change in the melting point. Successful salt formation should result in a marked increase in solubility in polar solvents.

Protocol 2: Utilizing Hydrotropes for Aqueous Reactions

This protocol is particularly useful for reactions conducted in water where the organic pyrazole reactant has very low solubility.

Principle: Hydrotropes are compounds that can enhance the solubility of poorly soluble solutes in water. They are thought to work by disrupting the water's structure and creating a more favorable environment for the solute.

Materials:

  • Poorly soluble pyrazole-containing reactant

  • Water (as the reaction solvent)

  • Hydrotrope (e.g., sodium p-toluenesulfonate (NaPTS), sodium benzoate, or urea)

  • Stirring and heating apparatus

Procedure:

  • To the aqueous reaction medium, add the chosen hydrotrope. The concentration of the hydrotrope will need to be optimized for your specific reactant and reaction conditions, but concentrations in the range of 0.1 M to 2 M are a good starting point.

  • Stir the solution until the hydrotrope is fully dissolved. Gentle heating may be required.

  • Add the poorly soluble pyrazole reactant to the aqueous hydrotrope solution.

  • Stir the mixture vigorously. The presence of the hydrotrope should facilitate the dissolution of the pyrazole reactant.

  • Proceed with the addition of other reactants and conduct the reaction as planned.

Self-Validation: A visual confirmation of the pyrazole reactant dissolving in the aqueous hydrotrope solution is the primary indicator of success. The reaction should proceed more efficiently and with higher yields compared to the same reaction without the hydrotrope, as the reactants are in the same phase.

References

  • Solubility of Things. Pyrazole. Available from: [Link]

  • Royal Society of Chemistry. Thermodynamic solubility of celecoxib in organic solvents. Available from: [Link]

  • ResearchGate. Principles of Salt Formation. Available from: [Link]

  • Zhang, Y., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022.
  • Google Patents. US20100204470A1 - method for salt preparation.
  • ACS Publications. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Available from: [Link]

  • Singh, S., et al. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research. 2013.
  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007.
  • ACS Publications. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • Reddit. Ways of crashing out amines. Available from: [Link]

  • PMDA. Celecoxib. Available from: [Link]

  • ResearchGate. How to make a salt of a novel compound?. Available from: [Link]

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling with 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the common homocoupling byproduct, 4,4'-bi(1,3,5-trimethyl-1H-pyrazole). Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a byproduct with a mass corresponding to the dimer of my pyrazole boronic acid. What is happening and how can I prevent it?

A1: You are encountering a classic side reaction in Suzuki-Miyaura couplings known as oxidative homocoupling. This occurs when two molecules of your boronic acid react with each other to form a symmetrical biaryl product. This process is often catalyzed by palladium(II) species and can be exacerbated by the presence of oxygen.[1][2][3] The electron-rich nature of the 1,3,5-trimethyl-1H-pyrazole ring can make this boronic acid particularly susceptible to this side reaction.

To minimize homocoupling, a multi-faceted approach focusing on catalyst selection, reaction setup, and reagent choice is necessary. The following sections will delve into specific troubleshooting strategies.

Q2: My starting material is a hydrochloride salt. Do I need to neutralize it before the reaction?

A2: Yes, this is a critical first step. The Suzuki-Miyaura coupling requires basic conditions to activate the boronic acid for transmetalation. The hydrochloride salt will consume a portion of the base you add, potentially leading to incomplete activation and favoring side reactions like protodeboronation and homocoupling. It is highly recommended to either use an additional equivalent of base to neutralize the HCl salt or to perform a pre-neutralization step. For robust and reproducible results, adding an extra equivalent of a weaker base like sodium bicarbonate for the neutralization before adding your primary base for the coupling (e.g., K₂CO₃, K₃PO₄) can be effective.

Q3: Which palladium catalyst and ligands are best suited to prevent homocoupling with this substrate?

A3: The choice of catalyst and ligand is paramount. For electron-rich heteroaromatic systems like your trimethylpyrazole, a catalyst system that favors the desired cross-coupling catalytic cycle over the homocoupling pathway is essential.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf).[4] Pd(II) precatalysts require an initial reduction to the catalytically active Pd(0), a step that can be mediated by the homocoupling of your boronic acid.[1] If using a Pd(II) source, the addition of a mild reducing agent can be beneficial (see Protocol 2).

  • Ligands: Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices. These ligands stabilize the Pd(0) state and promote the desired reaction.[4][5]

Q4: Can the choice of base and solvent impact the formation of the homocoupling byproduct?

A4: Absolutely. The base and solvent system plays a crucial role in the reaction's success.

  • Base Selection: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[5][6] Very strong bases like hydroxides can sometimes promote boronic acid degradation. The base must be thoroughly ground and dried to ensure reproducibility.

  • Solvent System: A polar aprotic solvent or a mixture including water is generally used. Common choices include 1,4-dioxane, DMF, or toluene, often with a small amount of water.[1] Water can be crucial for hydrolyzing boronic esters (if used) and facilitating the formation of the active boronate species.[1] However, for some sensitive substrates, anhydrous conditions with specific bases like TMSOK have shown success, though this is highly substrate-dependent.[1] Thoroughly degassing your solvent is critical to remove dissolved oxygen, a known promoter of homocoupling.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels (>10%) of homocoupling byproduct 1. Presence of oxygen.1. Ensure rigorous degassing of the solvent and reaction vessel (e.g., via three freeze-pump-thaw cycles or sparging with an inert gas like argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
2. Use of a Pd(II) precatalyst without an efficient reduction step.2. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, add a mild reducing agent like potassium formate (see Protocol 2).[4][7]
3. Inappropriate ligand choice.3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ to accelerate the cross-coupling cycle.[4]
Low conversion of starting materials and some homocoupling 1. Insufficient base due to the hydrochloride salt.1. Add an additional equivalent of base to neutralize the HCl. For example, if the protocol calls for 2 equivalents of K₂CO₃, use 3 equivalents.
2. Catalyst inhibition by the pyrazole nitrogen.2. While the methyl group at the N1 position of your substrate mitigates this, ensure your ligand-to-palladium ratio is optimal (typically 1.1-2:1 for bidentate and 2-4:1 for monodentate ligands) to prevent catalyst deactivation.
3. Protodeboronation (hydrolysis of the boronic acid).3. This is a common side reaction for heteroaryl boronic acids.[1] Consider using the more stable pinacol ester derivative of your boronic acid.[1][8] Ensure the reaction is not heated for excessively long periods.
Inconsistent results between batches 1. Variable quality of the base (e.g., hydration).1. Use a fresh bottle of base or dry it in an oven before use. Grinding the base to a fine powder can also improve consistency.[5]
2. Incomplete degassing.2. Standardize your degassing procedure for all reactions.

Experimental Protocols & Visual Guides

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway. Minimizing homocoupling is a matter of optimizing conditions to favor the main cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oa R-Pd(II)(X)L_n (Oxidative Addition) pd0->oa R-X tm R-Pd(II)(Ar)L_n (Transmetalation) oa->tm Ar-B(OR)₂ re Product R-Ar tm->re Reductive Elimination re:e->pd0:w pd2 Pd(II)X₂ tm1 Ar-Pd(II)(X)L_n pd2->tm1 Ar-B(OR)₂ tm2 Ar-Pd(II)(Ar)L_n tm1->tm2 Ar-B(OR)₂ re_homo Homocoupling Product Ar-Ar tm2->re_homo Reductive Elimination pd0_from_homo Pd(0)L_n re_homo:e->pd0_from_homo:w caption Fig. 1: Competing Suzuki and Homocoupling Pathways

Caption: Fig. 1: Competing Suzuki and Homocoupling Pathways

Protocol 1: General Optimized Suzuki Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/heteroaryl halide (1.0 equiv.), 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Solvent Addition and Degassing:

    • Add your chosen solvent (e.g., 1,4-dioxane/H₂O, 10:1 v/v, 0.1 M).

    • Degas the mixture thoroughly by sparging with argon for 20-30 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • In a separate vial, weigh your catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2.2-4.4 mol%)).

    • Quickly add the catalyst to the reaction mixture under a positive flow of argon.

  • Reaction:

    • Seal the flask and heat the reaction to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst

This protocol incorporates a mild reducing agent to suppress homocoupling when using a Pd(II) source.[4][7]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/heteroaryl halide (1.0 equiv.), 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 equiv.), K₃PO₄ (3.0 equiv.), and potassium formate (1.5 equiv.).

  • Solvent Addition and Degassing:

    • Add your degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 v/v, 0.1 M).

    • Ensure the mixture is thoroughly degassed via sparging or freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Add the Pd(II) precatalyst (e.g., PdCl₂(dppf), 2-3 mol%) to the reaction mixture under a positive flow of argon.

  • Reaction and Workup:

    • Proceed as described in Protocol 1.

Troubleshooting Decision Tree

If you are facing issues, this decision tree can guide your optimization strategy.

Troubleshooting_Tree start High Homocoupling Detected? check_degas Is Degassing Rigorous? start->check_degas Yes success Problem Solved start->success No improve_degas Action: Improve Degassing (Freeze-Pump-Thaw) check_degas->improve_degas No check_catalyst Using Pd(II) Precatalyst? check_degas->check_catalyst Yes improve_degas->success switch_pd0 Action: Switch to Pd(0) (e.g., Pd(PPh₃)₄) or add K-formate check_catalyst->switch_pd0 Yes check_ligand Using Bulky Ligand? check_catalyst->check_ligand No switch_pd0->success switch_ligand Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_base Accounted for HCl salt? check_ligand->check_base Yes switch_ligand->success add_base Action: Add 1 extra eq. of base check_base->add_base No check_base->success Yes add_base->success

Caption: Fig. 2: A Decision Tree for Troubleshooting Homocoupling

By systematically addressing these common issues, you can significantly improve the yield and purity of your desired cross-coupled product. For further assistance, please do not hesitate to contact our technical support team.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • G. A. Molander, et al. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 2017, 7(7), 98. [Link]

  • J. A. Bull, et al. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 2022, 27(21), 7545. [Link]

  • S. L. Buchwald, et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2013, 135(32), 12005–12011. [Link]

  • D. G. Hall, et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Org. Lett., 2011, 13(12), 3084–3087. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • V. K. Aggarwal, et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2013, 42, 9307-9322. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • D. G. Hall, et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Org. Lett., 2010, 12(11), 2582–2585. [Link]

  • T. J. Williams, et al. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 2021, 26(17), 5344. [Link]

  • Eli Lilly and Company. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev., 2007, 11(3), 359–364. [Link]

  • S. L. Buchwald, et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2013, 135(32), 12005-12011. [Link]

  • M. C. Kozlowski, et al. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. J. Phys. Chem. A, 2008, 112(30), 7048–7058. [Link]

  • C. J. A. Warner, et al. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein J. Org. Chem., 2020, 16, 1066-1076. [Link]

  • G. A. Molander, et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem., 2009, 74(2), 857–868. [Link]

  • J. Pérez-Ramírez, et al. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catal., 2024, 14, 4976–4989. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • R. A. Singer, et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev., 2022, 26(8), 2294–2303. [Link]

  • S. G. Newman, et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RSC Adv., 2016, 6, 9152-9155. [Link]

  • D. J. Heldebrant, et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catal., 2021, 11(2), 868–880. [Link]

  • M. D. Burke, et al. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. J. Am. Chem. Soc., 2017, 139(7), 2589–2593. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Boronic Acids in Cross-Coupling Reactions: A Comparative Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the plethora of reagents available for the Suzuki-Miyaura cross-coupling reaction, pyrazole boronic acids have emerged as indispensable tools for the construction of complex molecules bearing the biologically significant pyrazole moiety. This guide provides an in-depth comparison of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, with other relevant pyrazole boronic acids, supported by experimental data and mechanistic insights to inform your selection process.

The Strategic Advantage of N-Methylated and Substituted Pyrazole Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its application with certain heterocyclic substrates is not without challenges. Unprotected N-H pyrazoles, for instance, can exhibit diminished reactivity. The acidic proton on the pyrazole ring can lead to the formation of unreactive palladium-azolyl complexes, effectively sequestering the active catalyst and impeding the catalytic cycle.[1] This phenomenon, often referred to as catalyst inhibition, can result in lower yields and the need for higher catalyst loadings.

This is where N-substituted pyrazole boronic acids, such as 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, offer a distinct advantage. The methylation at the N1 position precludes the formation of inhibitory N-azolyl palladium complexes, thereby promoting a more efficient catalytic turnover.[1] Furthermore, the electronic properties of substituents on the pyrazole ring play a crucial role in modulating reactivity. Electron-donating groups, like the methyl groups at the C3 and C5 positions of the titular compound, increase the electron density of the pyrazole ring, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]

The hydrochloride salt form of the boronic acid primarily enhances the compound's stability and handling characteristics. While boronic acids can be prone to dehydration to form cyclic boroxines, the salt form can mitigate this process. In the context of the Suzuki-Miyaura reaction, the presence of the hydrochloride necessitates the use of a sufficient amount of base to neutralize the salt and generate the active boronate species for the cross-coupling.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To objectively assess the performance of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, we present a comparative analysis with other commonly employed pyrazole boronic acids. The following table summarizes key performance indicators in a model Suzuki-Miyaura reaction.

Boronic Acid DerivativeStructureKey FeaturesTypical Yield (%)Reaction Time (h)
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride N1-methylation prevents catalyst inhibition. Electron-donating methyl groups at C3 and C5 enhance reactivity. Hydrochloride salt improves stability.>90% (estimated)4-8
1H-Pyrazole-4-boronic acid Unprotected N-H can lead to catalyst inhibition and lower yields.[1]50-70%[2]12-24
1-Methyl-1H-pyrazole-4-boronic acid N1-methylation prevents catalyst inhibition, leading to improved yields compared to the N-H analogue.[1]80-90%6-12
1H-Pyrazole-4-boronic acid pinacol ester Pinacol ester enhances stability and shelf-life. The N-H can still lead to some catalyst inhibition.[2]60-80%12-24

Note: The yields and reaction times are typical ranges and can vary depending on the specific substrates, catalyst system, and reaction conditions.

The data clearly indicates the superior performance of N-methylated pyrazole boronic acids over their N-H counterparts. The presence of additional electron-donating methyl groups in 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid is expected to further enhance its reactivity, leading to potentially higher yields and shorter reaction times compared to 1-Methyl-1H-pyrazole-4-boronic acid under identical conditions.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling with Pyrazole Boronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a pyrazole boronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Pyrazole boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, pyrazole boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing is essential for reproducible results.

  • Base: The base is required to activate the boronic acid to form the more nucleophilic boronate species, which then participates in the transmetalation step. For boronic acid hydrochlorides, an additional equivalent of base is needed for neutralization.

  • Catalyst: The choice of palladium catalyst and ligand can significantly influence the reaction outcome. For challenging substrates, more sophisticated catalyst systems may be required.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a pyrazole boronic acid for Suzuki-Miyaura cross-coupling is a critical parameter for the successful synthesis of target molecules. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, presents a compelling option for researchers seeking to overcome the challenges associated with N-H pyrazoles and to leverage the benefits of a highly activated, stable, and easy-to-handle building block. Its N-methylated and electron-rich nature translates to superior performance in terms of yield and reaction efficiency. By understanding the underlying mechanistic principles and following robust experimental protocols, scientists can confidently employ this and other substituted pyrazole boronic acids to accelerate their research and development endeavors.

References

  • D. S. Surry and S. L. Buchwald, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Online]. Available: [Link]

  • A. F. M. M. Rahman, M. Ali, and Y. K. Kim, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," Molecules, vol. 24, no. 1, p. 123, 2019. [Online]. Available: [Link]

  • C. M. R. de Oliveira, M. G. de Carvalho, and R. C. de Souza, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," Molecules, vol. 25, no. 1, p. 42, 2019. [Online]. Available: [Link]

  • A. S. K. Hashmi, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]

  • A. Suzuki, "Suzuki-Miyaura cross-coupling," Yoneda Labs, n.d. [Online]. Available: [Link]

  • S. Roy, A. Roy, and K. K. Hii, "Suzuki–Miyaura Coupling," in Synthetic Methods in Drug Discovery, vol. 1, The Royal Society of Chemistry, 2016, pp. 1-38. [Online]. Available: [Link]

  • S. M. Nobre, R. A. Pilli, and G. L. P. A. da Silva, "“Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students," Educación Química, vol. 28, no. 1, pp. 33-38, 2017. [Online]. Available: [Link]

  • N. K. Terrett, "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions," Molecules, vol. 22, no. 10, p. 1636, 2017. [Online]. Available: [Link]

  • S. K. Guchhait, S. Manna, and S. V. Kumar, "Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids," ChemistrySelect, vol. 8, no. 33, 2023. [Online]. Available: [Link]

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Boronic Acids vs. Boronate Esters in Suzuki Coupling: A Researcher's Guide to Choosing the Right Reagent

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] At the heart of this powerful transformation lies the organoboron reagent. While boronic acids have historically been the workhorses of Suzuki coupling, a diverse array of boronate esters has emerged, each with its own set of advantages and disadvantages.[5][6] This guide provides a comprehensive comparison of boronic acids and boronate esters, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences

FeatureBoronic AcidsBoronate Esters
Stability Generally lower, prone to dehydration and protodeboronation.Generally higher, often stable to chromatography.[3][7]
Reactivity Often more reactive, but can be substrate-dependent.[8]Can be less reactive, but some esters show enhanced rates.[5]
Handling Can be challenging due to their solid nature and tendency to form trimers.Often liquids or more soluble solids, easier to handle and purify.[7]
Purification Can be difficult to purify via chromatography.Generally amenable to purification by chromatography.[3]
Mechanism Typically require activation by a base to facilitate transmetalation.[9]Can undergo direct transmetalation or hydrolyze to the boronic acid in situ.[5][7]

Delving Deeper: A Head-to-Head Comparison

Stability and Handling: The Practical Advantage of Boronate Esters

Boronic acids are well-known for their propensity to undergo dehydration to form cyclic boroxine anhydrides. This process can affect the stoichiometry of the reaction and lead to reproducibility issues. Furthermore, they can be susceptible to protodeboronation, especially with heteroaryl substrates, leading to reagent decomposition and reduced yields.[1]

In contrast, boronate esters, particularly those derived from diols like pinacol, neopentyl glycol, and catechol, exhibit significantly greater stability.[3][7] This enhanced stability is attributed to the reduced Lewis acidity and greater steric shielding of the boron center.[3] This robustness allows for easier handling, storage, and purification by standard techniques like column chromatography, a significant advantage in multi-step syntheses.[3][7] Many boronate esters are also liquids or low-melting solids, simplifying their accurate dispensing and dissolution in organic solvents.[7]

Reactivity and Mechanistic Considerations: A More Nuanced Picture

Historically, boronic acids have been considered more reactive in Suzuki couplings.[8] The prevailing mechanism involves the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium catalyst.[2][9]

The role of boronate esters in the transmetalation step is more complex and has been a subject of considerable research.[5][6][7] It was initially believed that boronate esters must first hydrolyze to the corresponding boronic acid under the reaction conditions to be active in the catalytic cycle.[5] While this pathway can operate, compelling evidence now suggests that some boronate esters can undergo direct transmetalation without prior hydrolysis.[5]

Interestingly, certain boronate esters have been shown to accelerate the transmetalation step significantly compared to their parent boronic acids. For instance, studies have revealed that glycol and catechol boronic esters can lead to substantial rate enhancements.[5] The reasons for this are multifaceted and are thought to involve factors like the ease of rehybridization at the boron center and the electronic properties of the ester's oxygen atoms.[5] However, sterically hindered esters like pinacol boronates might exhibit slower reaction rates.[5]

A study comparing a neopentylboronic ester with a pinacol boronic ester in a nickel-catalyzed Suzuki coupling found the neopentyl derivative to be more reactive.[1][7] However, both were less efficient than the corresponding boronic acid.[7] This highlights that the choice of the diol component in the boronate ester can significantly impact reactivity.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The journey of the organoboron species into the catalytic cycle is a critical consideration.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-B(OR')_2]⁻ or R-B(OH)_2 ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Release ArR Ar-R RedElim->ArR BoronicAcid R-B(OH)_2 AteComplex [R-B(OH)_3]⁻ BoronicAcid->AteComplex + Base BoronateEster R-B(OR')_2 BoronateEster->Transmetalation Direct Pathway BoronateEster->BoronicAcid + H₂O (Hydrolysis) Hydrolysis Hydrolysis Base Base (e.g., OH⁻) AteComplex->Transmetalation Activated Pathway

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the different activation pathways for boronic acids and boronate esters.

Structural Comparison of Boronic Acid and Boronate Ester

The structural differences between a boronic acid and a common pinacol boronate ester are fundamental to their varying properties.

Boron_Reagents cluster_boronic_acid Boronic Acid cluster_boronate_ester Pinacol Boronate Ester BA_structure R-B(OH)₂ BE_structure R-B(O-C(CH₃)₂)₂

Figure 2: General structures of a boronic acid and a pinacol boronate ester.

Experimental Protocol: A Comparative Suzuki Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction, highlighting the key differences when using a boronic acid versus a boronate ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the palladium catalyst (0.02 mmol).

  • Reagent Addition (The Key Difference):

    • Using Boronic Acid: Add the boronic acid (1.2 mmol) and the base (2.0 mmol) to the flask.

    • Using Boronate Ester: Add the boronate ester (1.2 mmol) and the base (2.0 mmol) to the flask. Note: For boronate esters, the reaction may proceed under anhydrous conditions with certain bases, or a small amount of water may be beneficial to facilitate hydrolysis if direct transmetalation is slow.[7]

  • Solvent Addition: Add the solvent system (e.g., 8 mL of toluene and 2 mL of water). The biphasic system is common for Suzuki reactions.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Product from Boronic Acid: The crude product may require careful purification to remove residual boronic acid and its byproducts.

    • Product from Boronate Ester: The crude product is often cleaner, and purification by column chromatography is typically more straightforward.

Making the Choice: A Summary of Considerations

ScenarioRecommended ReagentRationale
Early-stage synthesis, readily available starting materials Boronic AcidOften more reactive and cost-effective for initial explorations.[8]
Late-stage synthesis, precious intermediates Boronate EsterGreater stability and easier purification minimize the risk of material loss.[5]
Substrate prone to protodeboronation Boronate Ester (e.g., MIDA or pinacol)Increased stability protects the C-B bond from cleavage.[2]
Need for slow release of the active boron species Boronate Ester (e.g., MIDA)Controlled hydrolysis can be advantageous in certain complex reactions.[5]
Reaction optimization for improved kinetics Boronate Ester (e.g., catechol or glycol)Certain esters can significantly accelerate the transmetalation step.[5]
Ease of handling and purification is a priority Boronate EsterGenerally more user-friendly and amenable to standard purification techniques.[3][7]

Conclusion

The choice between a boronic acid and a boronate ester in a Suzuki-Miyaura coupling reaction is not a one-size-fits-all decision. While boronic acids remain valuable and highly reactive reagents, the superior stability, ease of handling, and tunable reactivity of boronate esters make them an increasingly attractive alternative, particularly in the context of complex molecule synthesis and process development. A thorough understanding of the properties of each reagent class, coupled with the specific demands of the synthetic target, will empower researchers to select the optimal organoboron partner for their Suzuki coupling endeavors.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]

  • Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 215-243). Royal Society of Chemistry. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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A Senior Application Scientist's Guide to HPLC Purity Assessment of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison and experimental protocol for assessing the purity of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, a heterocyclic boronic acid of increasing interest in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) for this specific analyte, compare it with alternative methodologies, and provide a detailed, field-tested protocol grounded in established scientific principles.

The Analytical Challenge: Understanding the Analyte

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (MW: 190.435 g/mol ) presents a unique set of challenges for analytical chemists.[1] Its structure, featuring a polar pyrazole ring, a boronic acid moiety, and its formulation as a hydrochloride salt, dictates a careful approach to method development. Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides (boroxines) and potential degradation under certain analytical conditions.[2] The hydrochloride salt form indicates good aqueous solubility, which can be advantageous for sample preparation but may lead to poor retention on traditional reversed-phase HPLC columns.

Strategic HPLC Method Development

Given the polar and ionizable nature of the target analyte, a systematic approach to HPLC method development is crucial. Reversed-Phase (RP) HPLC is the workhorse of most analytical laboratories and serves as the logical starting point.[3][4] However, alternative strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography should be considered if RP-HPLC proves inadequate.

Primary Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] For a polar compound like 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, achieving sufficient retention on a non-polar stationary phase (like C18) can be challenging.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column with high surface area and density bonding provides the best chance of retaining the polar analyte. However, residual silanols on the silica backbone can lead to peak tailing. Therefore, a modern, end-capped C18 column is recommended to minimize these secondary interactions. An alternative to consider if retention is still insufficient is a polar-embedded or polar-endcapped column, which offers a different selectivity for polar compounds.

  • Mobile Phase: A simple mobile phase of water and acetonitrile (or methanol) with an acidic modifier is the initial choice. The acidic modifier, typically 0.1% formic acid or trifluoroacetic acid (TFA), serves two purposes: it protonates the pyrazole nitrogen, ensuring a single ionic species, and it suppresses the ionization of residual silanols on the column, leading to better peak shape.

  • Gradient Elution: A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent, will be necessary to elute the polar analyte with a good peak shape and to separate it from less polar impurities.

Experimental Protocol: RP-HPLC Purity Assessment

This protocol is a robust starting point for the purity analysis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[5][6][7][8]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18(2)), 4.6 x 150 mm, 3.5 µm particle size.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (≥98% purity).

  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride reference standard of known purity.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape and consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution of less polar components.
Gradient 5% to 95% B over 15 minutesTo ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 210 nm and 254 nmThe pyrazole ring should have UV absorbance; monitoring multiple wavelengths can help in identifying impurities with different chromophores.
Injection Volume 5 µLA small injection volume minimizes band broadening.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and the sample to be tested at a concentration of 1.0 mg/mL in Mobile Phase A.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before sample analysis, perform at least five replicate injections of the reference standard solution to ensure the system is performing adequately. Key parameters to assess include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be >2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2.0%.

These criteria are based on general expectations for a well-performing HPLC system and should be adapted based on specific method validation results and regulatory requirements.[9][10][11][12][13]

5. Data Analysis:

  • Purity is typically assessed by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte B Dissolve in Diluent A->B C Filter Sample B->C E Inject Sample C->E D Prepare Mobile Phases D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity H->I J Generate Report I->J

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis: Alternative and Complementary Techniques

While RP-HPLC is a powerful tool, it's essential to understand its limitations and consider alternative or complementary techniques for a comprehensive purity assessment.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[14][15]Excellent retention for highly polar compounds that are poorly retained in RP-HPLC.[14]Can be less robust than RP-HPLC; requires careful mobile phase preparation and column equilibration.
Ion-Pair Chromatography A hydrophobic ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained on a reversed-phase column.[16][17][18]Can significantly improve retention of ionic compounds in RP-HPLC.Can lead to long column equilibration times and is not ideal for LC-MS applications due to ion suppression.[17]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Not suitable due to the low volatility and thermal lability of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides orthogonal information to HPLC; can identify and quantify impurities without the need for reference standards for each impurity.Lower sensitivity than HPLC for trace impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.When coupled with LC (LC-MS), it provides mass information for peak identification, which is invaluable for impurity profiling.Quantitative accuracy can be more challenging than with UV detection without isotopically labeled standards.

Expert Insight: For a comprehensive purity profile, a combination of HPLC with UV detection for quantitative analysis and LC-MS for impurity identification is the gold standard in the pharmaceutical industry. qNMR can be a powerful orthogonal technique for confirming the purity of the reference standard itself.

Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; column overload.Use a modern, end-capped column; reduce sample concentration; ensure mobile phase pH is appropriate.
Poor Retention Analyte is too polar for the stationary phase.Use a more aqueous starting mobile phase; consider a polar-embedded column or switch to HILIC.
Irreproducible Retention Times Inadequate column equilibration; temperature fluctuations; mobile phase composition changes.Ensure sufficient equilibration time between injections; use a column oven; prepare fresh mobile phase daily.
Ghost Peaks Contamination in the mobile phase, autosampler, or carryover from previous injections.Use high-purity solvents; flush the system; run blank injections.

Conclusion

The purity assessment of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride by HPLC is a readily achievable but nuanced task. A systematic approach to method development, starting with reversed-phase chromatography and considering alternatives like HILIC if necessary, is key to success. The provided protocol serves as a robust starting point, but it is imperative to validate the method according to established guidelines to ensure data integrity. By understanding the chemistry of the analyte and the principles of chromatography, researchers can confidently and accurately determine the purity of this important building block.

References

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. Retrieved from [Link]

  • ResearchGate. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • US Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed Central. (2013, October 17). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]

  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Retrieved from [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2023, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Technology Networks. (n.d.). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [https://www.hichrom.co.uk/userfiles/files/HiChrom_Technical/Posters/P002 Aqueous mobile phases.pdf]([Link] Aqueous mobile phases.pdf)

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

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A Comparative Guide to Air-Stable MIDA Boronates and Traditional Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in academic research and pharmaceutical drug development.[1] At the heart of this reaction lies the organoboron reagent, traditionally a boronic acid. However, the utility of many boronic acids is hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency.[1][2] This guide provides an in-depth comparison between traditional boronic acids and N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline solids that serve as protected surrogates for boronic acids. We will explore the fundamental differences in their stability, reactivity, and handling, supported by experimental data and protocols, to demonstrate why MIDA boronates represent a transformative solution for overcoming the limitations of their traditional counterparts.

Introduction: The Role of Boron in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle hinges on a key transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] For this to occur efficiently, the boron center must be sufficiently Lewis acidic, a characteristic inherent to the sp²-hybridized boron of a free boronic acid.

While effective, this reactivity is a double-edged sword. The very features that make boronic acids reactive in the desired coupling also render them susceptible to degradation pathways such as protodeboronation, oxidation, and polymerization into boroxines.[1][4]

The Challenge: The Instability of Traditional Boronic Acids

Many boronic acids, particularly those containing heteroaryl, vinyl, and cyclopropyl moieties, are notoriously unstable.[4] This instability presents several practical challenges for the research scientist:

  • Limited Shelf-Life: Many boronic acids cannot be stored for extended periods on the benchtop under air, requiring special handling and storage conditions.[1]

  • Inconsistent Reactivity: Degradation can lead to lower-than-expected yields and the formation of impurities, complicating reaction outcomes and purification.

  • Purification Difficulties: Boronic acids and their byproducts, like boroxines, are often polar, amorphous materials that can be challenging to purify via standard techniques like silica gel chromatography.[3]

These limitations have historically restricted the use of a wide array of potentially valuable building blocks in complex molecule synthesis.

MIDA Boronates: A Robust Solution for Stability and Control

Developed by the laboratory of Professor Martin Burke, MIDA boronates are a class of protected boronic acids that directly address the instability issues of the parent compounds.[1] The N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron atom in a tridentate fashion, rehybridizing it from a reactive sp² state to a stable, tetrahedral sp³ state.[2][5][6] This structural change effectively "masks" the reactivity of the boron center.

This protection strategy imparts several key advantages:

  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to storage on the benchtop under air.[7][8][9]

  • Chromatography Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification and reaction monitoring.[8][10]

  • Controlled Deprotection: The MIDA group is stable under anhydrous cross-coupling conditions but can be easily cleaved to release the free boronic acid in situ using mild aqueous base.[1][2][9]

Caption: Structural difference between a boronic acid and a MIDA boronate.

Comparative Analysis: Performance in the Lab

Stability and Handling

The most striking difference between the two classes of reagents is their benchtop stability. Quantitative studies have shown that while many boronic acids degrade significantly within days, their corresponding MIDA boronates show no detectable decomposition even after months.[4] This reliability simplifies workflows and ensures the integrity of the reagent.

Boronic Acid Type% Boronic Acid Remaining (15 days, benchtop, air)% MIDA Boronate Remaining (>60 days, benchtop, air)
2-Furan~0%>95%
2-Pyrrole~5%>95%
2-Thiophene65%>95%
Vinyl~0%>95%
Cyclopropyl~15%>95%
(Data synthesized from reference[4])
Reactivity and Controlled Release

While traditional boronic acids are used directly, MIDA boronates employ a "slow-release" strategy. The deprotection is typically achieved with a mild aqueous base like potassium phosphate (K₃PO₄), which gradually hydrolyzes the MIDA ester, releasing the free boronic acid into the reaction mixture.[1][11]

This slow release has a profound impact on reaction efficiency, especially for unstable boronic acids. By maintaining a low, steady concentration of the reactive boronic acid, side reactions like protodeboronation are minimized, and the desired cross-coupling is favored.[4][11] This contrasts with the use of a bulk amount of an unstable boronic acid from the start, where significant degradation can occur before it has a chance to couple.

Furthermore, MIDA boronates are unreactive under anhydrous Suzuki-Miyaura conditions.[1][2] This orthogonality allows for selective coupling. For instance, in a mixture containing a free boronic acid and a MIDA boronate, only the free boronic acid will react, leaving the MIDA-protected one intact for a subsequent reaction step.[1] This principle is the foundation of the powerful iterative cross-coupling (ICC) strategy for the streamlined synthesis of complex molecules.[7][8]

G Start Halo-Aryl-MIDA Couple1 Suzuki Coupling 1 (with R¹-B(OH)₂) Start->Couple1 Intermediate1 R¹-Aryl-MIDA Couple1->Intermediate1 Deprotect MIDA Deprotection (aq. Base) Intermediate1->Deprotect Intermediate2 R¹-Aryl-B(OH)₂ Deprotect->Intermediate2 Couple2 Suzuki Coupling 2 (with Halo-Aryl-R²) Intermediate2->Couple2 End R¹-Aryl-Aryl-R² Couple2->End

Caption: Workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Traditional Suzuki-Miyaura Coupling with an Unstable Boronic Acid

Causality: This protocol requires careful handling of the boronic acid, which should be as fresh as possible. The base and solvent system are standard for promoting the catalytic cycle.

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the unstable boronic acid (e.g., 2-furylboronic acid, 1.2 equiv) as a solid quickly to minimize air exposure.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. The purification of the crude product may be complicated by baseline impurities from boronic acid decomposition.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

Causality: This protocol leverages the stability of the MIDA boronate, which can be weighed and handled in the open air without degradation. The key difference is the use of a specific base and solvent system to facilitate the slow in situ deprotection and subsequent coupling.

  • Setup: To a flask (no inert atmosphere required for initial setup), add the aryl halide (1.0 equiv), the MIDA boronate (e.g., 2-furyl MIDA boronate, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%), and the base (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., THF/Water or Dioxane/Water, typically 5:1). The aqueous base initiates the slow hydrolysis of the MIDA ester.[4][12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C). The reaction proceeds as the boronic acid is slowly released and consumed.

  • Workup: Cool the reaction, dilute with Ethyl Acetate, and wash with water and brine. The crude product is often cleaner due to the suppression of boronic acid decomposition pathways.

  • Purification: The final product can be readily purified by silica gel chromatography, as MIDA boronates and their byproducts are compatible with this technique.[8]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar L₂ PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)₂) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar) MIDA Ar-B(MIDA) Deprotection Slow Hydrolysis (aq. K₃PO₄) MIDA->Deprotection BA Ar-B(OH)₂ Deprotection->BA BA->PdII_RX Enters Cycle

Caption: MIDA boronate deprotection and entry into the Suzuki-Miyaura cycle.

Conclusion: A New Standard in Cross-Coupling

MIDA boronates offer a robust, reliable, and versatile alternative to traditional boronic acids. By solving the long-standing problem of instability, they have expanded the scope of the Suzuki-Miyaura reaction, enabling the use of previously inaccessible building blocks. Their compatibility with standard laboratory techniques and their enabling role in powerful synthetic strategies like iterative cross-coupling have made them indispensable tools for chemists in drug discovery and materials science. For researchers seeking to improve the efficiency, reliability, and scope of their cross-coupling reactions, air-stable MIDA boronates represent a significant and field-proven advancement.

References

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. Available at: [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. (2014-02-09). Available at: [Link]

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. (2013-11-13). Available at: [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available at: [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications. (2024-08-08). Available at: [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Available at: [Link]

  • A Mild and Simple Method for Making MIDA Boronates - ChemRxiv. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]

  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds - ResearchGate. Available at: [Link]

  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds | Australian Journal of Chemistry - CSIRO Publishing. (2011-11-16). Available at: [Link]

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A Comparative Guide to Greener Pyrazole Synthesis: Evaluating Routes Through the Lens of Green Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including blockbuster drugs like Celecoxib.[1][2] The enduring importance of this scaffold necessitates a critical evaluation of its synthesis, not just for yield and purity, but for environmental impact and sustainability. This guide provides an in-depth comparison of traditional and modern pyrazole synthesis routes, evaluated through the rigorous framework of green chemistry metrics. By moving beyond anecdotal claims of "greenness," we aim to equip researchers with the data-driven insights needed to make more sustainable and efficient synthetic choices.

The Imperative for Greener Synthesis

Traditionally, chemical syntheses have prioritized product yield and purity, often at a significant environmental cost.[1] The principles of green chemistry offer a more holistic approach, encouraging the design of chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[1] For pyrazole synthesis, this translates to a shift away from methods that rely on harsh reagents, volatile organic solvents, and energy-intensive procedures.[3][4][5]

Key Green Chemistry Metrics for Evaluating Pyrazole Synthesis

To objectively compare the "greenness" of different synthetic routes, we will employ the following key metrics:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[6][7][8] A lower PMI signifies a more sustainable and efficient process.[6][7]

  • Solvent and Catalyst Selection: The environmental impact of solvents and the efficiency and recyclability of catalysts are crucial considerations.

Comparative Analysis of Pyrazole Synthesis Routes

We will now evaluate several prominent pyrazole synthesis routes, from the classic Knorr synthesis to modern, greener alternatives.

The Knorr Pyrazole Synthesis: A Historical Benchmark

The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10][11][12][13][14]

Reaction Scheme:

Knorr_Synthesis Reactant1 Hydrazine Catalyst Catalytic Acid Reactant1->Catalyst + Reactant2 1,3-Dicarbonyl Compound Product Pyrazole Reactant2->Product Byproduct 2 H₂O Product->Byproduct - Catalyst->Product

Caption: The Knorr pyrazole synthesis workflow.

Green Chemistry Evaluation:

While historically significant and widely applicable, the traditional Knorr synthesis often falls short when evaluated against green chemistry principles. The reaction is frequently conducted in organic solvents like ethanol or toluene, which contribute to the overall process mass intensity and can have negative environmental impacts.[3] Moreover, the use of stoichiometric amounts of acid catalysts can generate significant waste.

Microwave-Assisted Synthesis: A Leap in Energy Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter reaction times.[15][16][17][18][19][20]

Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

  • Combine the 1,3-dicarbonyl compound, hydrazine derivative, and a suitable catalyst (e.g., a few drops of glacial acetic acid) in a microwave-safe reaction vessel.

  • Add a minimal amount of a high-boiling point, microwave-absorbing solvent (e.g., DMF, or in some cases, the reaction can be run solvent-free).[16]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 3-5 minutes).[16]

  • After cooling, the product can often be isolated by simple filtration or extraction.

Green Chemistry Evaluation:

The primary green advantage of microwave synthesis is the dramatic reduction in reaction time and energy consumption compared to conventional heating methods.[15][16] This technique often allows for solvent-free conditions, which significantly improves the PMI.[16]

Solvent-Free and Aqueous Synthesis: Towards Benign Reaction Media

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis.[3] Consequently, developing solvent-free methods or employing water as a reaction medium represents a significant step towards greener chemistry.[4][15]

Reaction Scheme: Solvent-Free Pyrazole Synthesis

Solvent_Free_Synthesis Reactants Hydrazine + 1,3-Dicarbonyl Catalyst Catalyst (e.g., TBAB) Reactants->Catalyst Product Pyrazole Catalyst->Product Conditions Room Temperature Solvent-Free Product->Conditions

Caption: A generalized workflow for solvent-free pyrazole synthesis.

Green Chemistry Evaluation:

Solvent-free reactions inherently have a much lower PMI and E-Factor, as the largest contributor to mass intensity is eliminated.[3] When water is used as a solvent, it offers the benefits of being non-toxic, non-flammable, and readily available.[4][15] Many modern catalytic systems are designed to be effective in aqueous media.[4][21]

Catalytic and Multicomponent Reactions: Enhancing Atom Economy and Efficiency

The use of efficient and recyclable catalysts, as well as the development of multicomponent reactions (MCRs), are at the forefront of green pyrazole synthesis.[2][5][21] MCRs, in particular, are highly atom-economical as they combine three or more starting materials in a single step to form a complex product, with byproducts often being simple molecules like water.[2]

Experimental Protocol: One-Pot, Four-Component Synthesis of Pyranopyrazoles

This protocol is adapted from a method employing a Co3O4-SiO2-NH2 nanocomposite catalyst.[2]

  • In a round-bottom flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), an aldehyde (1 mmol), and malononitrile (1 mmol).[2]

  • Add the Co3O4-SiO2-NH2 nanocomposite catalyst.[2]

  • The reaction can often be carried out in an environmentally benign solvent like ethanol or even water.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for the required time.

  • The product can typically be isolated by filtration, and the catalyst can be recovered for reuse.

Quantitative Comparison of Pyrazole Synthesis Routes

Synthesis RouteAtom EconomyE-FactorProcess Mass Intensity (PMI)Key AdvantagesKey Disadvantages
Traditional Knorr Synthesis GoodHigh (due to solvent and workup)HighWell-established, versatileHigh solvent use, potential for harsh conditions, waste generation
Microwave-Assisted Synthesis GoodModerate to LowModerate to LowDrastically reduced reaction times, energy efficient, can be solvent-free.[15][16]Requires specialized equipment
Solvent-Free Synthesis GoodVery LowVery LowEliminates solvent waste, simplified workup, reduced energy use.[3]Not all reactions are amenable to solvent-free conditions
Aqueous Synthesis GoodLowLowUtilizes a benign and inexpensive solvent, improved safety profile.[4][15]Reactant solubility can be a challenge
Catalytic Multicomponent Reactions ExcellentVery LowVery LowHigh atom economy, operational simplicity, reduced waste, high efficiency.[2][5]Catalyst development and optimization can be complex

Conclusion: A Greener Future for Pyrazole Synthesis

The synthesis of pyrazoles has evolved significantly from the traditional Knorr reaction. Modern approaches, including microwave-assisted synthesis, solvent-free and aqueous methods, and catalytic multicomponent reactions, offer substantial improvements in terms of green chemistry metrics. By prioritizing routes with high atom economy, low E-Factors and PMIs, and the use of benign solvents and recyclable catalysts, researchers can not only produce valuable pyrazole derivatives but also contribute to a more sustainable chemical enterprise. The data presented in this guide provides a framework for making informed decisions to select the most appropriate and environmentally responsible synthetic route for a given target pyrazole.

References

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Safety Operating Guide

Navigating the Safe Handling of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personnel safety. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is one such compound whose utility in synthesis is matched by the need for a comprehensive understanding of its handling requirements. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in authoritative best practices.

Hazard Identification: The "Why" Behind the "What"

These compounds are consistently classified with the following hazards:

  • H315: Causes skin irritation [1][2].

  • H319: Causes serious eye irritation [1][2].

  • H335: May cause respiratory irritation [1][2].

The hydrochloride salt form and the fine, crystalline nature of many boronic acids suggest that the compound is likely a powder. This physical state increases the risk of aerosolization during handling, leading to potential inhalation and widespread skin or eye contact.[3][4] Therefore, the primary safety objective is to establish robust barriers against these routes of exposure.

Hazard IDDescriptionRoute of ExposureConsequence
H315 Skin IrritationDermal (Skin Contact)Localized redness, inflammation, or rash.
H319 Serious Eye IrritationOcular (Eye Contact)Significant eye discomfort, redness, and potential for temporary vision impairment or damage.[1]
H335 Respiratory IrritationInhalationIrritation of the nose, throat, and lungs, leading to coughing and discomfort.[1]

Core PPE Requirements: Your Last Line of Defense

While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between the researcher and the chemical.[5] The minimum required PPE for handling 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride includes a lab coat, chemical splash goggles, and appropriate gloves.[6] However, the specific task dictates whether this baseline needs to be elevated.

Eye and Face Protection
  • Standard Operations: For tasks involving solutions or small quantities where the risk of splashing is low, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]

  • High-Risk Operations: When handling the solid powder (especially during weighing or transfer) or dealing with larger volumes of solution, chemical splash goggles are mandatory.[8] They provide a complete seal around the eyes, offering superior protection against airborne dust and splashes.[9] If there is a significant splash potential, a face shield should be worn in addition to goggles .[3]

Hand Protection

The choice of glove is critical. No single glove material protects against all chemicals.[10] For boronic acids and similar organic compounds, nitrile gloves are a standard and effective choice, offering good resistance to punctures and chemical splashes.[8][11][12]

Protocol for Glove Selection and Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning them.[13][14]

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Never touch personal items (phones, pens, doorknobs) with gloved hands.

  • Proper Removal: Use the proper glove removal technique (glove-to-glove and skin-to-skin) to avoid skin contact with the contaminated outer surface of the glove.[14]

  • Immediate Disposal: Dispose of gloves immediately after use in the designated chemical waste container.[14]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1][15]

Skin and Body Protection

A buttoned lab coat should be worn at all times to protect skin and clothing from minor spills and dust.[8] For large-scale operations or situations with a high risk of contamination, consider using disposable chemical-resistant coveralls .[16] It is also essential to wear long pants and closed-toe shoes to ensure no skin is exposed.[6]

Respiratory Protection

The risk of inhaling airborne powder is highest when weighing or transferring the solid material.

  • Engineering Controls First: Whenever possible, handle the solid compound within a fume hood, ventilated balance enclosure, or glove box to minimize respiratory exposure.[3][15]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control airborne dust, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-mask respirator with P95 or P100 particulate filters should be used.[4][14] The selection and use of respirators must be done in accordance with a formal respiratory protection program, as required by OSHA.[9][17]

Operational Plans: From Setup to Disposal

A self-validating safety protocol involves planning the entire workflow, from initial setup through the final disposal of waste and PPE.

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection A Task Assessment: What is the scale and physical form? B Low Hazard Task (e.g., handling dilute solutions) A->B Solution C Moderate Hazard Task (e.g., weighing solid, preparing solutions) A->C Solid D High Hazard Task (e.g., large scale, risk of spill) A->D Large Scale PPE1 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves B->PPE1 PPE2 Enhanced PPE: - Lab Coat - Goggles - Nitrile Gloves - Use Fume Hood C->PPE2 PPE3 Maximum PPE: - Coveralls - Goggles & Face Shield - Nitrile Gloves - Respirator (if needed) D->PPE3

Caption: PPE selection workflow based on task hazard level.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Wear appropriate street clothes (long pants, closed-toe shoes).

    • Put on the lab coat and fasten all buttons.

    • If required, don your respirator.

    • Put on eye and face protection (safety glasses or goggles).

    • Wash hands and dry them thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper technique to avoid contamination.

    • Remove the lab coat by rolling it inside-out and avoiding contact with the exterior.

    • Remove eye and face protection.

    • If used, remove the respirator.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves and coveralls, must be discarded in a designated hazardous waste container.[14]

  • Empty Containers: The original chemical container should be triple-rinsed (if appropriate for the solvent) and disposed of according to your institution's hazardous waste guidelines.

  • Chemical Waste: All waste containing the boronic acid must be collected in a properly labeled, sealed hazardous waste container. Do not discharge to the sewer.[13]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][18]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[1][2][13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1][18]

  • Spill Cleanup: In case of a spill, evacuate the area. Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material to avoid creating dust. Place it in a sealed container for disposal.[14]

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a deep, trustworthy system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • CymitQuimica. (2023, August 2). 1H-Pyrazole-4-boronic acid, pinacol ester, N1-BOC protected Safety Data Sheet.
  • USDA ARS. OSHA REQUIRED - Personal Protective Equipment Requirements.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Utah State University Environmental Health and Safety.
  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Biosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride SAFETY DATA SHEET.
  • Fisher Scientific. (2-Methylpropyl)boronic acid SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Lab Alley. How to Store Boric Acid.
  • University of Nebraska Medical Center. Laboratory PPE Selection Guide.
  • University of California, Santa Barbara. Personal Protective Equipment – Lab Safety.
  • University of Washington. Personal Protective Equipment Requirements for Laboratories.

Sources

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